Piperaquine
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
7-chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl]piperazin-1-yl]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32Cl2N6/c30-22-2-4-24-26(20-22)32-8-6-28(24)36-16-12-34(13-17-36)10-1-11-35-14-18-37(19-15-35)29-7-9-33-27-21-23(31)3-5-25(27)29/h2-9,20-21H,1,10-19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRHFBCYFMIWHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2CCN(CC2)C3=C4C=CC(=CC4=NC=C3)Cl)C5=C6C=CC(=CC6=NC=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32Cl2N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00193825 | |
| Record name | Piperaquine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00193825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
535.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4085-31-8 | |
| Record name | Quinoline, 4,4′-(1,3-propanediyldi-4,1-piperazinediyl)bis[7-chloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4085-31-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperaquine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004085318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperaquine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13941 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Piperaquine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00193825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PIPERAQUINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A0HV2Q956Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacological Characterization of Piperaquine
Pharmacokinetics of Piperaquine
The pharmacokinetics of this compound are complex, involving slow absorption, extensive tissue distribution, and a prolonged elimination half-life. These characteristics are crucial for its role in providing a sustained antimalarial effect.
Absorption and Distribution Dynamics
This compound exhibits slow absorption following oral administration, often resulting in multiple peaks in plasma concentration curves, suggestive of enterohepatic recycling drugbank.comgu.se.
This compound is a lipophilic drug, leading to rapid and extensive distribution throughout the body and significant uptake into tissues, including the liver, spleen, and lungs wikipedia.orgpatsnap.comnih.gov. Its disposition kinetics are well-described by compartmental models, with a three-compartment model often providing a better fit to observed data compared to a two-compartment model, particularly when sufficient data are available nih.govnih.govplos.orgresearchgate.netnih.gov.
The volume of distribution is notably large, indicating extensive tissue binding and distribution beyond the central plasma compartment gu.senih.govplos.orgresearchgate.netnih.gov. Apparent volumes of distribution have been reported to be very large, ranging from over 100 L/kg to approximately 600 to 900 L/kg in adult patients nih.govplos.orgnih.gov. One study suggests distribution into a central compartment with an apparent volume of 26.7 L/kg and two peripheral compartments with apparent volumes of 76.8 L/kg and 617 L/kg, combining for a total volume of distribution of 720.5 L/kg drugbank.com. This compound also accumulates in red blood cells drugbank.com. Plasma protein binding is considered virtually complete, measured at over 99% in humans, rats, and dogs drugbank.com.
An interactive data table summarizing distribution volumes could be presented as follows:
| Compartment | Apparent Volume of Distribution (L/kg) | Source |
| Central | 26.7 | drugbank.com |
| Peripheral 1 | 76.8 | drugbank.com |
| Peripheral 2 | 617 | drugbank.com |
| Total (Sum) | 720.5 | drugbank.com |
| General Range (Adults) | >100 to ~600-900 | nih.govplos.orgnih.gov |
Note: In an interactive format, users might be able to filter by source or type of volume (central, peripheral, total).
Several factors can influence the bioavailability and distribution of this compound. Food intake, particularly high-fat meals, has been shown to significantly increase the extent of this compound exposure and likely its oral bioavailability gu.seasm.orgnih.govresearchgate.net. For instance, consumption of a high-fat meal resulted in a substantial increase in the area under the plasma concentration-time curve (AUC) researchgate.net. However, the impact of low-fat meals on absorption in patients with acute malaria may be less significant asm.org.
Body weight and age are also significant covariates affecting this compound pharmacokinetics asm.orgnih.govplos.orgnih.gov. Studies suggest that smaller children may have lower this compound exposures compared to larger children and adults after standard dosing regimens gu.senih.govplos.orgnih.gov. Pregnancy has also been observed to influence this compound pharmacokinetics, with pregnant women showing a higher elimination clearance and increased relative bioavailability compared to nonpregnant women, resulting in an unaltered total exposure but a shorter terminal elimination half-life nih.govgrafiati.com. Additionally, this compound has been observed to accumulate more in females than males drugbank.com.
Biotransformation and Metabolism Pathways
This compound undergoes biotransformation, primarily in the liver, mediated by cytochrome P450 enzymes patsnap.commdpi.comasm.org.
The metabolism of this compound primarily involves Phase I reactions, although the potential for Phase II metabolism has been explored researchgate.netgu.se. In vitro studies suggest that the primary enzyme responsible for this compound metabolism is CYP3A4, with a potential secondary contribution from CYP2C8 and CYP2D6 asm.orggu.senih.govmalariaworld.orgtandfonline.com.
Several metabolites have been identified in humans and rats. The major metabolites are a carboxylic acid cleavage product (M1) and a mono-N-oxidated this compound product (M2) drugbank.comgu.segu.senih.govmedwinpublishers.com. M1 is formed via N-dealkylation, separating the aliphatic bridge from one of the nitrogen-containing rings, followed by oxidation of the resulting aldehyde to a carboxylic acid drugbank.com. M2 is formed via N-oxidation of one of the nitrogens in the quinoline (B57606) groups drugbank.com.
Other identified metabolites include hydroxylated products (M3 and M4) and a double N-oxidated metabolite (M5) drugbank.comgu.semedwinpublishers.com. A new metabolic pathway involving N-dealkylation leading to metabolites M5 and M6 has also been found in humans and rats medwinpublishers.comnih.gov. While M1 and M2 are considered major metabolism products and have been observed in urine, M2 has also been found circulating in plasma drugbank.comgu.se. The biological effects or contribution of these metabolites to antimalarial activity have not been extensively studied, although M1 and M2 have shown some antimalarial potency researchgate.netgu.setandfonline.com.
A table listing identified metabolites could be presented as follows:
| Metabolite | Description | Formation Pathway(s) | Detected In |
| M1 | Carboxylic acid cleavage product | N-dealkylation, Oxidation | Human urine, Rat |
| M2 | Mono-N-oxidated this compound | N-oxidation | Human urine, Plasma; Rat |
| M3 | Hydroxylated metabolite | Hydroxylation | Human urine, Rat |
| M4 | Hydroxylated metabolite (subsequent) | Hydroxylation, N-oxidation | Human urine, Bile (rat) |
| M5 | Double N-oxidated this compound | N-oxidation | Human urine, Rat |
| M6 | N-dealkylation product | N-dealkylation | Human, Rat |
This compound is an antiparasitic drug primarily used in combination with dihydroartemisinin (B1670584) for the treatment of malaria. wikipedia.org Developed in the 1960s, it served as a replacement for chloroquine (B1663885) in China. wikipedia.org Due to the emergence of parasite resistance when used as a monotherapy, this compound is now utilized as a partner drug in artemisinin (B1665778) combination therapies (ACTs). wikipedia.org Its mechanism of action is thought to involve the disruption of heme detoxification within the malaria parasite. wikipedia.org this compound is a lipophilic compound that is rapidly absorbed and widely distributed throughout the body. wikipedia.org
Role of Cytochrome P450 Enzymes (e.g., CYP3A4, CYP2E1, CYP1A2, CYP2C9, CYP2C19) in this compound Metabolism
In vitro studies using human hepatocytes and liver microsomes have demonstrated that this compound undergoes metabolism primarily mediated by cytochrome P450 (CYP) enzymes. europa.eueuropa.euresearchgate.net The major enzyme responsible for this compound metabolism is CYP3A4. europa.eueuropa.euresearchgate.net To a lesser extent, CYP2C9 and CYP2C19 also contribute to its metabolism. europa.eueuropa.eu In vitro data also suggest a low level of metabolism by CYP2C19. europa.eueuropa.eunafdac.gov.ng
This compound has been found to be an inhibitor of CYP3A4, including time-dependent inhibition. europa.eueuropa.eunafdac.gov.ngresearchgate.net It also exhibits inhibitory effects on CYP2C19. europa.eueuropa.eunafdac.gov.ng Furthermore, this compound has the potential to increase the rate of metabolism for CYP2E1 substrates, potentially leading to decreased plasma concentrations of these substrates. europa.eunafdac.gov.ng
While in vitro studies have identified the primary enzymes involved, the extent of CYP3A4's contribution to this compound elimination in vivo is not fully known. nafdac.gov.ng
Antiplasmodial Activity of this compound Metabolites
This compound is metabolized into several products, including this compound N-oxide (M1) and this compound N,N-dioxide (M2). europa.eunih.govasm.orgnih.gov These metabolites have been detected in urine. drugbank.com
Studies have investigated the antiplasmodial activity of these metabolites. Both M1 and M2 have shown antiplasmodial activity against Plasmodium falciparum strains, including chloroquine-sensitive (Pf3D7) and chloroquine-resistant (PfDd2) strains. nih.govasm.orgnih.gov In vitro studies indicated comparable antiplasmodial activities for M1 and M2, with IC50 values around 30 nM. nih.gov
In Plasmodium yoelii-infected mice, M1 demonstrated comparable efficacy to this compound in terms of survival rate, while M2 showed relatively lower efficacy. nih.govasm.orgnih.gov Another metabolite, the carboxylic acid metabolite (PQM), showed no relevant in vitro antimalarial activity at concentrations up to 1.0 μM. researchgate.net PQM's maximum concentration in healthy subjects after recommended oral this compound administration was less than 30.0 nM, and it did not accumulate with repeated dosing, suggesting it is unlikely to contribute significantly to this compound's efficacy at clinically relevant doses. researchgate.net
Here is a table summarizing the in vitro antiplasmodial activity of this compound and its metabolites M1 and M2 against Plasmodium falciparum strains:
| Compound | Strain | IC50 (nM) | IC90 (nM) |
| This compound | Pf3D7 | 4.5 | - |
| This compound | PfDd2 | 6.9 | - |
| M1 | Pf3D7 | 25.5 | - |
| M1 | PfDd2 | 38.7 | - |
| M2 | Pf3D7 | 31.2 | - |
| M2 | PfDd2 | 33.8 | - |
Elimination Pathways
This compound is eliminated from the body relatively slowly. who.int
Routes of Excretion (e.g., Biliary, Renal)
Animal studies using radiolabelled this compound have indicated that the primary route of excretion is biliary, with negligible urinary excretion. europa.eurwandafda.gov.rw Human data also suggest that this compound is mainly excreted in the feces, with a negligible amount found in the urine. drugbank.com The secondary peaks observed in plasma concentration-time profiles suggest the possibility of enterohepatic recycling. gu.seasm.org
Terminal Elimination Half-Life Variability
This compound is characterized by a long terminal elimination half-life. who.intgu.senih.govplos.orgresearchgate.net Estimates of the terminal elimination half-life in adults with malaria typically range from 18 to 35 days. nih.govplos.orgresearchgate.netnih.gov In healthy volunteers, a terminal half-life of about 22 days has been observed. who.int Due to its long half-life, this compound accumulates in plasma after multiple doses. drugbank.comrwandafda.gov.rw
Variability in the terminal elimination half-life has been observed. In a study of Cambodian patients, the median terminal half-life was 23 days in adults and 14 days in children. nih.govnih.gov In pregnant women, the terminal elimination half-life was significantly shorter (17.8 days) compared to nonpregnant women (25.6 days). asm.org
Population Pharmacokinetics of this compound in Diverse Cohorts
Population pharmacokinetic studies have been conducted to characterize this compound disposition in various patient populations. This compound pharmacokinetics are described by a multi-compartment model, typically a two- or three-compartment disposition model, with first-order absorption. nih.govplos.orgnih.govasm.orgmsf.org It exhibits a large apparent volume of distribution and low clearance. gu.seplos.orgasm.org
Pharmacokinetic Profiles in Pediatric Populations
Population pharmacokinetic studies have highlighted differences in this compound pharmacokinetics between pediatric and adult populations. Children generally have a higher body weight-normalized oral clearance compared to adults. gu.senih.govnih.govasm.org For instance, in one study, the median oral clearance in children was 1.8 l/h/kg, while in adults it was 0.9 l/h/kg. nih.govnih.gov This higher clearance in children can result in lower plasma concentrations during the post-treatment prophylactic period, despite potentially longer terminal elimination half-lives in some pediatric cohorts. asm.orgmsf.org Some studies, however, have reported shorter terminal elimination half-lives in children compared to adults. nih.govnih.gov
A population pharmacokinetic meta-analysis identified body weight as a significant factor influencing clearance and volume parameters, leading to lower this compound exposures in small children (<25 kg) compared to larger children and adults (≥25 kg) when administered currently recommended dose regimens. plos.org The model also suggested an enzyme maturation function in very young children, with 50% maturation estimated at 0.575 years of age. plos.org
Here is a table comparing selected pharmacokinetic parameters in adults and children from a population pharmacokinetic study:
| Parameter | Adults (n=38) Median (IQR) | Children (n=47) Median (IQR) |
| CL/F (l/h/kg) | 0.9 (0.79–1.02) | 1.8 (1.29–2.3) |
| Vss/F (l/kg) | 574 (371–711) | 614 (332–1205) |
| t1/2,z (days) | 23 (19–28) | 14 (10–18) |
Pharmacodynamics of this compound
In Vivo Pharmacodynamic Relationships
The in vivo pharmacodynamic properties of this compound are critical to its effectiveness, influencing parasite clearance, duration of prophylactic efficacy, and impact on different parasite developmental stages.
Concentration-Effect Modeling for Parasite Clearance
Studies have explored the relationship between this compound concentration and its effect on parasite clearance. In a volunteer infection study with Plasmodium falciparum, a semimechanistic model of parasite growth and clearance was developed to estimate the in vivo pharmacodynamic parameters of this compound. nih.gov This model estimated a maximum parasite killing rate (Emax) and an EC50 value, providing insights into the concentration required for half-maximal parasite killing. nih.gov
Research in Ugandan children treated with dihydroartemisinin-piperaquine (DP) for severe malaria also investigated this compound concentrations and treatment outcomes. springermedizin.de This study found that children with day 7 this compound capillary concentrations below a previously reported target of 57 ng/mL had an approximately 2-fold higher risk of malaria treatment failure. springermedizin.de This highlights the importance of achieving adequate this compound exposure for successful treatment outcomes and preventing recurrence. springermedizin.de
A study utilizing a murine malaria model with Plasmodium berghei also investigated the pharmacokinetics and pharmacodynamics of this compound. researchgate.netscilit.com This research demonstrated that a single dose of this compound phosphate (B84403) resulted in a rapid initial decline in parasitemia, followed by recrudescence and a period of low-level parasitemia. researchgate.netnih.gov The study noted that while higher doses of this compound alone were effective as monotherapy, the rate of parasite decline was enhanced when combined with dihydroartemisinin, suggesting an additive or synergistic effect in vivo. nih.govasm.org
Post-Treatment Prophylactic Efficacy Duration
This compound is known for its long elimination half-life, which contributes to a significant post-treatment prophylactic effect, protecting against new infections. nih.govmmv.orgplos.org The terminal half-life of this compound has been estimated to range from approximately 18 to 28 days in adults, and around 14 days in children. nih.govnih.govplos.orggu.seasm.orgasm.org This prolonged presence in the body provides a period of protection against reinfection that is typically longer than that offered by other partner drugs in ACTs, such as lumefantrine (B1675429) or amodiaquine (B18356). nih.govplos.orgoup.com
Studies have shown that this prophylactic effect can last for several weeks, with some reports indicating protection for up to 40-60 days after the last administration. mmv.orgplos.org The duration of this protective effect is influenced by factors such as dosing strategy and the rate of this compound elimination. mdpi.com The long half-life makes this compound an attractive partner drug for intermittent preventive treatment strategies. nih.gov
Impact on Parasite Developmental Stages (e.g., Asexual, Gametocytes)
This compound primarily targets the asexual blood stages of the malaria parasite, which are responsible for the clinical symptoms of malaria. patsnap.compnas.org Like chloroquine, it is thought to be active against the mature stages of intraerythrocytic asexual parasites. oup.com
The impact of this compound on malaria gametocytes, the sexual stages of the parasite responsible for transmission to mosquitoes, is also an important consideration. While artemisinin derivatives are known to kill all stages of asexual parasites, including young gametocytes, the effect of this compound on gametocytes is more limited. mdpi.com this compound has been shown to kill stage II/III gametocytes in vitro but not mature stage V gametocytes. mdpi.com
Studies have indicated that this compound monotherapy can lead to the appearance of mature gametocytes following the clearance of asexual parasitemia. oup.commalariaworld.orgnih.gov This suggests that while effective against asexual stages, this compound may not effectively clear the later-stage gametocytes that are crucial for transmission. mdpi.commalariaworld.org However, when combined with artemisinin derivatives, this compound contributes to increased gametocyte clearance. mdpi.com
Preclinical Pharmacodynamic Investigations (e.g., Murine Malaria Models)
Preclinical studies, particularly those using murine malaria models, have been instrumental in understanding the pharmacodynamics of this compound. The Plasmodium berghei murine malaria model has been utilized to investigate the pharmacokinetics and pharmacodynamics of this compound, both as a monotherapy and in combination with dihydroartemisinin. researchgate.netscilit.comnih.govoup.com
These studies have characterized the parasite killing effect of this compound and explored the relationship between drug exposure and antimalarial efficacy in a controlled in vivo setting. researchgate.netnih.govoup.com For instance, a study in Swiss mice infected with P. berghei demonstrated dose-related reductions in parasitemia following single doses of this compound phosphate. researchgate.netasm.org The study also showed that combining subtherapeutic doses of this compound with dihydroartemisinin resulted in a greater decline in parasitemia and longer survival times compared to either drug alone. nih.govasm.org
Molecular Mechanisms of Plasmodium Resistance to Piperaquine
Elucidation of Resistance Mechanisms
Research has elucidated that resistance to piperaquine is largely mediated by the parasite's ability to reduce the effective concentration of the drug at its site of action within the digestive vacuole. asm.orgplos.orgoup.comwpmucdn.com This is primarily achieved through alterations in drug transport facilitated by mutant PfCRT and potentially influenced by changes in hemoglobin digestion due to pm2/3 amplification. asm.orgasm.orgnih.govmalariaworld.orgasm.orgdoaj.orgplos.orgwpmucdn.com
Role of Plasmodium falciparum Chloroquine (B1663885) Resistance Transporter (PfCRT)
The Plasmodium falciparum Chloroquine Resistance Transporter (PfCRT) is a membrane protein located in the digestive vacuole of the parasite. nih.govplos.org It is a key determinant of resistance to 4-aminoquinoline (B48711) drugs like chloroquine. nih.govplos.org While initially associated with chloroquine resistance, specific mutations in PfCRT have been identified as major contributors to this compound resistance. asm.orgoup.complos.orgplos.orgoup.comwpmucdn.comacs.orgnih.govmdpi.comresearchgate.net
Identification and Characterization of PfCRT Mutations
Numerous studies have identified and characterized specific mutations in the pfcrt gene that are associated with this compound resistance. These mutations often arise on existing chloroquine-resistant PfCRT backgrounds, such as the Dd2 isoform prevalent in Southeast Asia. asm.orgoup.comwpmucdn.comresearchgate.net Examples of PfCRT mutations linked to this compound resistance include T93S, H97Y, C101F, F145I, I218F, M343L, C350R, and G353V. asm.orgoup.complos.orgnih.govmdpi.com These mutations have been confirmed to confer this compound resistance through genetic editing studies in isogenic parasite lines. asm.orgoup.comnih.govasm.orgdoaj.orgoup.commdpi.comoup.com
Data on the association of specific PfCRT mutations with this compound resistance often comes from genetic studies and in vitro drug susceptibility testing of parasite isolates carrying these mutations or from gene-edited lines. For instance, the F145I mutation, often found on a Dd2 PfCRT background, has been associated with high-level this compound resistance. asm.orgresearchgate.net Studies have shown that different PfCRT mutations can confer varying levels of resistance. oup.com
Impact of PfCRT Mutations on Drug Efflux and Intraparasitic Accumulation
Mutations in PfCRT are understood to mediate this compound resistance by altering the transporter's function, leading to increased efflux of the drug from the digestive vacuole or reduced drug accumulation within this organelle. nih.govasm.orgplos.orgoup.comwpmucdn.com this compound, being a weak base like chloroquine, is thought to accumulate in the acidic environment of the DV. wikipedia.orgnih.govasm.org Mutant PfCRT isoforms can facilitate the transport of positively charged this compound out of the DV, thereby preventing the drug from reaching sufficient concentrations to exert its toxic effect on heme detoxification. asm.orgoup.comwpmucdn.com
Studies using drug transport assays with purified PfCRT isoforms reconstituted into proteoliposomes have demonstrated that this compound-resistant PfCRT mutations, such as F145I, M343L, and G353V, differentially impact the transport of both this compound and chloroquine. plos.orgnih.govdatadryad.org These mutations can increase the efficiency of this compound transport while sometimes reducing the affinity or transport efficiency for chloroquine, explaining the observed re-sensitization to chloroquine in some this compound-resistant lines. asm.orgplos.orgdatadryad.org Cellular accumulation studies in parasites have also shown lower intracellular accumulation of this compound in lines expressing resistant PfCRT mutations compared to sensitive lines. asm.orgplos.org
Relationship between PfCRT Mutations and Hemoglobin Catabolism/Parasite Physiology
Beyond directly affecting drug transport, PfCRT mutations associated with this compound resistance have been linked to alterations in parasite physiology, particularly concerning hemoglobin catabolism within the digestive vacuole. asm.orgplos.orgwpmucdn.comnih.govnih.gov The digestive vacuole is the primary site of hemoglobin degradation, a vital process for the parasite to acquire amino acids and space within the red blood cell. nih.govplos.orgnih.gov
Role of Plasmepsin II/III (pm2/3) Gene Amplification
In addition to PfCRT mutations, amplification of the plasmepsin II and plasmepsin III (pm2/3) genes has been identified as another significant factor contributing to this compound resistance in P. falciparum. asm.orgnih.govmalariaworld.orgasm.orgdoaj.orgnih.govnih.govfrontiersin.orgresearchgate.net Plasmepsins II and III are aspartic proteases involved in the initial stages of hemoglobin digestion within the digestive vacuole. asm.orgresearchgate.net
Association of pm2/3 Copy Number Variation with Reduced this compound Susceptibility
Genome-wide association studies have consistently linked increased copy number of the pm2/3 genes with reduced susceptibility to this compound. asm.orgnih.govmalariaworld.orgasm.orgdoaj.orgnih.govnih.govfrontiersin.orgresearchgate.net Parasites with multiple copies of the pm2/3 genes, often arising from gene duplication events, exhibit decreased sensitivity to the drug in vitro and are associated with an increased risk of DHA-PPQ treatment failure in patients. asm.orgnih.govmalariaworld.orgasm.orgnih.govnih.govresearchgate.net
The proposed mechanism for pm2/3 amplification conferring this compound resistance is that increased levels of these proteases lead to more efficient or altered hemoglobin digestion. asm.org This could potentially reduce the concentration of free heme within the digestive vacuole, thereby countering the inhibitory action of this compound, which is thought to bind to toxic free heme. wikipedia.orgnih.govasm.org
Studies using genetic crosses have shown that while PfCRT mutations are often required for reduced this compound sensitivity, increased pm2/3 copy number can further decrease susceptibility. nih.govmalariaworld.orgasm.orgdoaj.org Data from clinical isolates in areas with high DHA-PPQ treatment failure rates have shown a strong association between increased pm2 gene copy number and treatment failure. nih.gov For example, one study found that multicopy plasmepsin 2 in pre-treatment samples was associated with a significantly higher risk of treatment failure. nih.gov
Data Table: Association of pm2 Copy Number with DHA-PPQ Treatment Failure
| pm2 Copy Number | Association with DHA-PPQ Treatment Failure |
| Multicopy | Strongly associated with increased risk of treatment failure nih.gov |
| Increased Copy Number | Correlated with increasing DHA-PPQ treatment failure rates in Cambodia nih.gov |
It is important to note that the contribution of pm2/3 amplification to this compound resistance can vary depending on the parasite's genetic background, including the specific PfCRT allele present. nih.govmalariaworld.orgasm.orgdoaj.orgfrontiersin.org While pm2/3 amplification alone may not always confer high-grade resistance, it acts in concert with PfCRT mutations to enhance the resistance phenotype. nih.govmalariaworld.orgasm.orgdoaj.org
Proposed Mechanism of Action of Plasmepsin Amplification in Resistance (e.g., Heme Detoxification)
This compound, similar to chloroquine, is believed to exert its antimalarial effect by interfering with the detoxification of heme, a toxic byproduct of hemoglobin digestion within the parasite's digestive vacuole. drugbank.comcncb.ac.cn Hemoglobin degradation is carried out by a series of proteases, including plasmepsins (aspartic proteases) and falcipains (cysteine proteases). drugbank.comnih.gov
Amplification of the genes encoding plasmepsin II (pfpm2) and plasmepsin III (pfpm3) has been strongly associated with this compound resistance, particularly in Southeast Asia. drugbank.comnih.govyoutube.comwisc.eduuniprot.orgnih.govnih.gov The proposed mechanism is that increased copy numbers of pfpm2 and pfpm3 lead to an overproduction of these plasmepsins. wisc.eduuniprot.orgnih.gov This overproduction is hypothesized to overcome the inhibitory effect of this compound on hemoglobin degradation and heme detoxification, possibly by reducing the concentration of reactive heme species or enhancing the breakdown of hemoglobin despite the drug's presence. nih.govwisc.eduuniprot.orgnih.gov While this is a leading hypothesis, it has been noted that it is not definitively confirmed whether plasmepsin amplification directly mediates resistance or acts as a compensatory mechanism to offset fitness costs associated with other resistance determinants. uniprot.orgnih.gov The amplification event typically involves a duplication of the pfpm2 and pfpm3 genes, often creating a chimeric pfpm3 gene. nih.gov
Other Contributing Genetic Markers
Beyond plasmepsin amplification, other genetic factors have been implicated in modulating this compound resistance levels.
Role of PfMDR1 (Multidrug Resistance Protein 1) in this compound Resistance
PfMDR1, a transporter protein located on the digestive vacuole membrane, is well-known for its role in resistance to various antimalarial drugs, including mefloquine (B1676156) and lumefantrine (B1675429). nih.govnih.govmalariaworld.orgoup.com Its involvement in this compound resistance is complex and appears to be context-dependent, influenced by gene copy number variations (CNVs) and single nucleotide polymorphisms (SNPs). nih.govoup.comresearchgate.netnih.govuniprot.orgmedcraveonline.comresearchgate.net
Studies have shown that polymorphisms in pfmdr1, such as N86Y and Y184F, can modulate this compound sensitivity, particularly in specific parasite genetic backgrounds (e.g., those with certain pfcrt mutations). nih.govuniprot.org Interestingly, some research indicates that increased pfmdr1 copy number can be associated with increased sensitivity to this compound, contrasting its role in resistance to other drugs like mefloquine. medcraveonline.com This complex relationship suggests that the effect of PfMDR1 on this compound susceptibility may involve intricate interactions with other resistance mechanisms or compensatory pathways. nih.govresearchgate.netuniprot.org The decline in pfmdr1 amplification has been observed in some areas following the introduction of DHA-PPQ, coinciding with the rise of plasmepsin II/III amplification. nih.govresearchgate.net
Investigation of PfMRP1 (Multidrug Resistance-Associated Protein 1)
PfMRP1 is another transporter protein in P. falciparum that has been investigated for its potential role in drug resistance. youtube.comrcsb.org While PfMRP1 has been associated with altered responses to some antimalarial drugs, including chloroquine, mefloquine, pyronaridine (B1678541), and lumefantrine, its direct and significant impact on this compound resistance is less clear. rcsb.orgnih.gov Some studies suggest that PfMRP1 may function as an import protein rather than an efflux transporter in certain contexts. youtube.com Investigations into the association between pfmrp1 polymorphisms and this compound sensitivity have not consistently demonstrated a strong correlation. rcsb.org Further research is needed to fully elucidate the potential contribution of PfMRP1 to this compound resistance, if any.
Multigenic Phenotypes and Interplay of Resistance Determinants
This compound resistance is often a multigenic phenotype, resulting from the combined effects and interactions of multiple genetic determinants. youtube.com The most prominent interplay observed is between plasmepsin II/III amplification and mutations in the P. falciparum chloroquine resistance transporter (pfcrt) gene. researchgate.net While pfcrt mutations are primarily associated with chloroquine resistance, certain pfcrt haplotypes and newly emerged mutations have been shown to contribute to this compound resistance, sometimes even in the absence of pfpm2 amplification. researchgate.net
The emergence of resistance to DHA-PPQ, a widely used ACT, is frequently linked to the presence of parasites carrying both artemisinin (B1665778) resistance markers (notably kelch13 mutations) and this compound resistance markers (pfpm2/3 amplification and/or pfcrt mutations). This co-occurrence is particularly concerning as resistance to the artemisinin component increases the pressure on the partner drug, facilitating the selection and spread of this compound resistance. The complex interplay between these genes and their impact on drug accumulation, metabolism, and the parasite's ability to cope with drug-induced stress contributes to the observed levels of this compound resistance. youtube.com
Molecular Epidemiology of this compound Resistance
The molecular epidemiology of this compound resistance tracks the geographic distribution and temporal trends of resistant P. falciparum strains, providing crucial information for informing treatment policies and control strategies.
Geographic Distribution and Temporal Trends of Resistant Strains
The emergence and spread of this compound resistance have been most extensively documented in the Greater Mekong Subregion (GMS) of Southeast Asia. drugbank.com Cambodia has been a focal point for the emergence of DHA-PPQ treatment failures, driven by the co-occurrence of artemisinin and this compound resistance. Resistant strains, often characterized by kelch13 mutations and pfpm2/3 amplification, have spread from western Cambodia to other parts of the country and into neighboring countries.
While the GMS has been the epicenter, there is growing concern and investigation into the potential emergence and spread of this compound resistance in Africa. drugbank.comyoutube.com Studies have identified the presence of pfpm2 duplications and pfcrt mutations associated with this compound resistance in some African parasite populations, although the level of resistance conferred by these markers in African strains may be modest compared to those in Asia. youtube.com Continued surveillance is essential to monitor the geographic spread and temporal dynamics of this compound resistance globally.
Below is a summary of the prevalence of pfpm2 amplification in selected regions based on the search results:
| Region | Time Period | Prevalence of pfpm2 Amplification | Source |
| Cambodia (Pursat) | Not specified | High | |
| Cambodia (Preah Vihear) | Not specified | Emerging | |
| Cambodia (Ratanakiri) | Not specified | Rare | |
| Vietnam (Binh Phuoc) | 2015 | Associated with treatment failures | nih.gov |
| Vietnam (Central Highlands) | 2018-2019 | 17.9% (mean) [range 4.3%-27.8%] | |
| Vietnam (Gia Lai) | Not specified | 10.4% (5/48 isolates) | |
| Thailand (NW, Tak Province) | 2013-2019 | 0% | |
| Thailand (NE, Thai-Cambodia border) | 2014-2015 | Increased from 12.8% to 30.4% | |
| Africa | Not specified | Detected | youtube.com |
| Nigeria (Southeastern) | 2019 | 0% | |
| Greater Mekong Subregion | 2017-2019 | 62% | |
| Greater Mekong Subregion | 2022 | 2% |
Note: Prevalence data can vary significantly based on specific location, time of collection, and methodology.
Emergence and Spread in Southeast Asia (e.g., Cambodia, Laos, Vietnam, Thailand, Greater Mekong Subregion)
This compound resistance has emerged and spread rapidly across the Greater Mekong Subregion (GMS), including Cambodia, Laos, Vietnam, and Thailand. nih.govumn.edunih.govmedrxiv.org Clinical reports of DHA-PPQ treatment failure first emerged in western Cambodia in 2013, just five years after its introduction as a first-line treatment in Cambodia in 2008. umn.eduwho.int Since then, the frequency of treatment failure has increased throughout Cambodia and neighboring countries. umn.edu
A key factor in the spread of resistance in this region is the emergence and expansion of a multidrug-resistant P. falciparum co-lineage, often referred to as KEL1/PLA1. nih.govumn.edunih.govmedrxiv.orgnih.gov This lineage is characterized by the presence of kelch13 mutations, associated with artemisinin resistance, and amplification of the plasmepsin 2 and plasmepsin 3 (pm2/3) genes, which are linked to this compound resistance. mdpi.comnih.govnih.govnih.govpasteur.fr This co-lineage emerged in western Cambodia and subsequently spread across northeastern Thailand, northern and northeastern Cambodia, and southwestern Vietnam. nih.govmedrxiv.orgnih.gov The spread of this lineage has led to high rates of DHA-PPQ treatment failure, in some areas reaching as high as 50% or even 60%. pasteur.frplos.orgwho.int
Data from genetic surveillance platforms like GenRe-Mekong have provided insights into the spread of these resistant strains, even in provinces previously thought to be unaffected. medrxiv.org The frequency of plasmepsin 2/3 amplifications, a key marker of this compound resistance, significantly increased in the GMS between 2011-2013 and 2015-2018. nih.gov
Detection and Surveillance in African Isolates
While the major focus of this compound resistance has been on Southeast Asia, there is evidence of the presence of genetic markers associated with this compound resistance in African isolates. Studies have reported the detection of multiple copies of the Pfpm2 gene, a marker associated with this compound resistance in Southeast Asia, in African P. falciparum isolates from various countries, including Gabon, Burkina Faso, the Democratic Republic of Congo, Mozambique, and Uganda. nih.govresearchgate.netmdpi.commesamalaria.org
For example, a study on imported malaria cases to Italy found that approximately 16% of the analyzed African isolates carried two or three copies of the Pfpm2 gene. researchgate.net Another study in Gabon detected Pfpm2 duplications, although a specific exonuclease mutation (E415G) previously related to this compound resistance was not found in the examined isolates. mdpi.com
The presence of these markers in Africa emphasizes the need for continued surveillance to monitor the potential development and spread of this compound resistance on the continent. nih.govresearchgate.netspringermedizin.de However, it is important to note that the functional significance of Pfpm2/3 amplification in African isolates and its direct relationship to clinical this compound treatment failure outside the GMS requires further investigation. who.int
Historical Context of Resistance in China
This compound was used extensively as a monotherapy in China starting in the 1970s, particularly as a replacement for chloroquine due to increasing chloroquine resistance. asm.orgwikipedia.orgnih.gov However, the widespread use of this compound as monotherapy led to the emergence of this compound-resistant parasites, and its use declined by the late 1980s. asm.orgnih.gov
Clinical treatment failures with this compound monotherapy were observed in Hainan Island, China, in the 1970s, with significant therapeutic failures reported before the introduction of ACTs. mdpi.comasm.org While the mechanism of resistance at that time remained largely unknown, recent research has identified a unique PfCRT allele, known as China C, from Yunnan Province, China, that confers moderate this compound resistance. plos.orgnih.gov This China C variant is genetically distinct from the PfCRT alleles currently observed in Cambodia that are associated with this compound resistance. plos.orgnih.gov
Genetic Relatedness and Haplotype Analysis of Resistant Parasite Lineages
Genetic studies, including haplotype analysis, have been crucial in understanding the relatedness and spread of this compound-resistant parasite lineages. The multidrug-resistant KEL1/PLA1 lineage, prevalent in the eastern GMS, is characterized by specific genetic markers, including the kelch13 C580Y mutation and plasmepsin 2/3 amplifications. nih.govumn.edunih.govmedrxiv.orgnih.gov
Haplotype analysis of SNPs surrounding drug resistance loci, such as kelch13 and plasmepsin 2 and 3, has revealed shared haplotypes among resistant parasite subpopulations in the GMS. researchgate.net For instance, a dominant haplotype associated with plasmepsin 2 and 3 amplification has been observed across different provinces in Cambodia and has spread to neighboring regions. researchgate.net
Studies using genetic crosses have further elucidated the contributions of different genes and their interactions to this compound resistance. An experimental cross between a Cambodia-derived multidrug-resistant KEL1/PLA1 isolate and a drug-susceptible Malawian parasite revealed that inheritance of a specific pfcrt allele from the resistant Cambodian isolate was required for reduced this compound sensitivity, while pm2/3 copy number variation further decreased susceptibility. nih.govasm.org This suggests an epistatic interaction between mutant PfCRT and multicopy plasmepsin 2/3 in mediating high-grade this compound resistance. biorxiv.org
Association between Molecular Markers and Clinical Treatment Outcomes
Several molecular markers have been associated with reduced this compound susceptibility and clinical treatment failure. The amplification of the plasmepsin 2 and plasmepsin 3 genes is a validated molecular marker strongly associated with in vitro this compound resistance and in vivo treatment failure, particularly in Southeast Asia. mdpi.comnih.govpasteur.frwho.intnih.govcam.ac.ukmalariagen.net Studies in Cambodia have demonstrated that individuals infected with parasites carrying multiple copies of the plasmepsin 2 gene, especially in combination with kelch13 mutations, are significantly more likely to experience DHA-PPQ treatment failure. pasteur.frwho.intnih.gov
Mutations in the P. falciparum chloroquine resistance transporter (pfcrt) gene have also been linked to this compound resistance. mdpi.comnih.govwho.intplos.orgcam.ac.uknih.govasm.org While PfCRT is primarily known for its role in chloroquine resistance, specific mutations in this transporter have been shown to affect this compound susceptibility. mdpi.comnih.govplos.orgnih.gov Several PfCRT mutations, including T93S, H97Y, C101F, F145I, I218F, M343L, C350R, and G353V, have been associated with decreased in vitro this compound susceptibility. mdpi.com Some of these mutations, such as F145I, M343L, and G353V, have been shown through gene editing to confer this compound resistance. nih.govwho.int The PfCRT F145I mutation, for example, has been associated with DHA-PPQ treatment failure. who.int
Other genes have also been investigated as potential contributors to this compound resistance. A SNP in a putative exonuclease gene (pfexo E415G) was associated with ex vivo this compound IC50 in Cambodian isolates. cam.ac.ukmalariagen.net Additionally, mutations in the P. falciparum multidrug resistance 1 (pfmdr1) transporter have been reported to play a role in antimalarial drug resistance, and while their direct association with this compound resistance is less clear than pm2/3 amplification and pfcrt mutations, they are often included in resistance surveillance. cam.ac.uknih.gov
The association between these molecular markers and clinical outcomes is crucial for informing treatment policies and surveillance strategies. Studies have shown a strong correlation between the prevalence of kelch13 mutations and plasmepsin 2/3 amplifications and the rate of DHA-PPQ treatment failure in the GMS. nih.govmedrxiv.orgwho.int
Surveillance Strategies for this compound Resistance
Effective surveillance of this compound resistance is essential to monitor its spread and inform public health interventions. Surveillance strategies primarily rely on monitoring clinical efficacy and detecting molecular markers associated with resistance.
Genotyping of Validated and Candidate Resistance Genes
Genotyping of validated and candidate resistance genes is a cornerstone of this compound resistance surveillance. who.intmdpi.commesamalaria.orgmalariagen.netnih.govnih.govCurrent time information in ມ. ໂພນໄຊ, LA. Key genes monitored include plasmepsin 2 and plasmepsin 3 (pm2/3), P. falciparum chloroquine resistance transporter (pfcrt), and P. falciparum multidrug resistance 1 (pfmdr1). nih.govnih.govmedrxiv.orgmdpi.comcam.ac.ukmalariagen.netnih.govnih.gov
Detection of pm2/3 gene amplification is a critical component of surveillance, as it is a well-established marker for this compound resistance, particularly in Southeast Asia. mdpi.comnih.govpasteur.frwho.intnih.govcam.ac.ukmalariagen.net Various methods, including real-time PCR and next-generation sequencing, are used to detect these copy number variations. mdpi.comnih.gov
Monitoring pfcrt mutations is also important due to the association of specific alleles with reduced this compound susceptibility. mdpi.comnih.govwho.intplos.orgcam.ac.uknih.govasm.org While the K76T mutation in pfcrt is a sensitive marker for chloroquine resistance, other mutations in the gene are relevant for this compound resistance and are included in genotyping panels. mdpi.comwho.intplos.orgmalariagen.netnih.gov
Genotyping of pfmdr1 is often included in surveillance panels as it can modulate susceptibility to various antimalarials, although its direct role in this compound resistance is less pronounced compared to pm2/3 and pfcrt. cam.ac.ukmalariagen.netnih.govnih.gov
Surveillance efforts in the GMS have increasingly integrated the monitoring of these molecular markers to track the prevalence and spread of resistant lineages. nih.govmedrxiv.orgmedrxiv.org In Africa, genotyping of Pfpm2 copy number variations is being conducted to assess the potential risk of this compound resistance emergence. nih.govresearchgate.netmdpi.commesamalaria.orgspringermedizin.de
High-throughput genotyping technologies, such as next-generation sequencing and array-based methods, facilitate the large-scale surveillance of these markers. mdpi.commalariagen.netnih.gov These data, combined with clinical efficacy studies and in vitro susceptibility testing (such as the this compound survival assay), provide a comprehensive picture of the resistance landscape and inform timely adjustments to treatment policies. mdpi.comnih.govmalariagen.netnih.govnih.govwho.int
Whole Genome Analysis for Novel Resistance Variants
Whole genome analysis (WGA) has been instrumental in identifying genetic variations associated with this compound resistance. Studies utilizing WGA and comparative whole-genome hybridization analysis have revealed associations between resistance and specific genetic alterations. For instance, continuous in vitro this compound pressure on P. falciparum Dd2 parasites led to the selection of resistant clones exhibiting a significant increase in IC₅₀ values compared to the parental line. asm.orgnih.govnih.gov Whole-genome analysis of these resistant clones identified a novel single-nucleotide polymorphism (SNP) in pfcrt, deamplification of an 82-kb region on chromosome 5 containing pfmdr1, and amplification of an adjacent 63-kb region on chromosome 5. nih.govnih.gov
Further whole-genome association studies have identified SNPs on multiple chromosomes associated with this compound IC₉₀ values. oup.com Beyond pfpm2/3 amplification, other loci have been implicated, including novel mutations within the pfcrt gene. oup.com The F145I mutation in pfcrt, for example, was associated with decreased this compound sensitivity and DHA-PPQ treatment failure, even after accounting for pfpm2/3 amplification. oup.com WGA can also provide comprehensive SNP genotyping to capture novel mutations and offer insights into selective pressures on parasite genomes. asm.org
In Vitro Drug Susceptibility Assays (e.g., Survival Assays, Growth Inhibition Curves)
In vitro drug susceptibility assays are crucial for phenotyping parasite responses to this compound and identifying resistance. These assays include dose-response chemosusceptibility tests to determine the half maximal inhibitory concentration (IC₅₀) or 90% inhibitory concentration (IC₉₀), which represent the drug concentration inhibiting parasite growth by 50% or 90%, respectively. mdpi.comasm.org
Another key assay is the this compound survival assay (PSA), specifically developed to measure parasite survival rates after exposure to a defined this compound concentration, typically 200 nM, for 48 hours. mdpi.comoup.comasm.orgnih.govfrontiersin.org An in vitro resistance threshold has been defined as greater than 10% ring-stage parasites surviving a 48-hour exposure to 200 nM PPQ in the PSA. oup.comnih.gov Increased survival in the PSA has been associated with abnormal dose-response curves and treatment failure in patients. frontiersin.orgnih.gov
Studies using these assays have shown that this compound-resistant parasites often exhibit incomplete growth inhibition at higher drug concentrations, leading to unusual dose-response curves that can be difficult to interpret using standard IC₅₀ values. asm.orgnih.govspringermedizin.de In such cases, parameters like the area under the curve (AUC) or survival rates from the PSA provide more informative measures of resistance. asm.org
Data from in vitro studies highlight the variability in this compound susceptibility among different parasite isolates and the impact of specific genetic markers. For instance, in French Guiana, in vitro this compound survival assays showed that 47% of tested isolates were resistant, with resistance significantly associated with the pfCRTC350R mutation and pfpm2/3 amplifications. nih.gov
| Parasite Isolate/Genotype | Assay Type | Metric (nM) | Value (Mean ± SEM or Median) | This compound Susceptibility | Source |
| Dd2 parental line | [³H]hypoxanthine | IC₅₀ | 47 | Susceptible | nih.govnih.gov |
| This compound-resistant clone 1 | [³H]hypoxanthine | IC₅₀ | 2100 | Resistant | nih.govnih.gov |
| This compound-resistant clone 2 | [³H]hypoxanthine | IC₅₀ | 1700 | Resistant | nih.govnih.gov |
| French Guiana isolates (Wild-type pfCRTC350) | PSA | Survival Rate (%) | 0.8 (IQR 0.0–0.6) | Sensitive | nih.gov |
| French Guiana isolates (pfCRTC350R mutant) | PSA | Survival Rate (%) | 24 (IQR 16.6–30.4) | Resistant | nih.gov |
| Ghana isolates (2016-2018) | SYBR Green-I | IC₅₀ | 4.6 | Susceptible (below threshold) | frontiersin.org |
| Ghana isolates (2016-2018) | PSA | Survival Rate (%) | 2.1 | Susceptible (below threshold) | frontiersin.org |
| Thai isolates (pfmdr1 86N) | [³H]hypoxanthine | IC₅₀ | 15.9 | More Sensitive | nih.gov |
| Thai isolates (pfmdr1 86Y) | [³H]hypoxanthine | IC₅₀ | 19.1 | Reduced Sensitivity | nih.gov |
| Cambodian isolates (pfCRT K76T mixed) | SYBR Green I | IC₅₀ | 29.90 (median) | Reduced Sensitivity | springermedizin.de |
| Cambodian isolates (pfCRT K76T wild-type) | SYBR Green I | IC₅₀ | 18.86 (median) | More Sensitive | springermedizin.de |
Note: IC₅₀ and IC₉₀ values are concentrations that inhibit growth by 50% and 90% respectively. Survival Rate (%) in PSA indicates the percentage of parasites surviving after drug exposure.
Mechanisms of Cross-Resistance and Resensitization
The evolution of this compound resistance is often intertwined with the parasite's response to other antimalarial drugs, particularly other 4-aminoquinolines and mefloquine.
Cross-Resistance with Chloroquine and Other 4-Aminoquinolines
This compound is structurally related to chloroquine (CQ), and resistance to both drugs is linked to the P. falciparum chloroquine resistance transporter (PfCRT). mdpi.comnih.govnih.gov Mutant PfCRT can transport these weak-base 4-aminoquinoline drugs out of the digestive vacuole, reducing their ability to inhibit heme detoxification. nih.govnih.gov While both drugs target the digestive vacuole, the mechanisms of resistance appear to have distinct aspects. asm.org
Studies have shown that some pfcrt mutations that confer chloroquine resistance can also influence this compound susceptibility, although the relationship is not always straightforward. nih.govnih.govspringermedizin.de Some studies have observed cross-resistance between chloroquine and this compound in certain CQ-resistant lines. nih.gov However, other research initially found no significant association between this compound IC₅₀ and polymorphisms in pfcrt, suggesting an absence of simple cross-resistance with quinolines and highlighting this compound's efficacy against CQ-resistant strains. asm.orgasm.org More recent studies, particularly with newly emerged pfcrt mutations, have clearly demonstrated that specific mutant PfCRT isoforms can mediate this compound resistance. oup.complos.orgnih.gov
The emergence of novel pfcrt mutations (including T93S, H97Y, C101F, F145I, I218F, M343L, C350R, and G353V) on CQ-resistant pfcrt backgrounds, such as the Dd2 variant, are now recognized as primary mediators of this compound resistance. mdpi.comoup.comasm.orgoup.comasm.orgoup.com These mutations can confer resistance even in the absence of pfpm2/3 amplification, although often with a fitness cost to the parasite. oup.com
Interestingly, the evolution of this compound resistance mediated by certain mutant PfCRT variants can lead to resensitization to chloroquine. plos.orgnih.gov This inverse relationship in susceptibility between this compound and chloroquine in the presence of specific pfcrt mutations is a critical aspect of resistance dynamics.
Interaction between this compound Resistance and Mefloquine Susceptibility
An inverse relationship has been observed between this compound and mefloquine resistance in P. falciparum. asm.org This suggests that resistance to one drug may be associated with increased susceptibility to the other. Studies have indicated that decreasing pfmdr1 copy number can increase parasite susceptibility to mefloquine, lumefantrine, halofantrine, quinine, and artemisinin derivatives. nih.govnih.gov While pfmdr1 amplification has been linked to resistance to mefloquine and lumefantrine, its role in this compound resistance appears less significant in certain genetic backgrounds. nih.gov
The pfmdr1 N86Y mutation, common in African strains, is known to modulate drug susceptibility, enhancing resistance to chloroquine and amodiaquine (B18356) while increasing susceptibility to mefloquine, lumefantrine, and DHA. nih.gov Some studies have found that parasites with the pfmdr1 86Y allele show significantly higher this compound IC₅₀ values compared to those with the pfmdr1 N86 allele, suggesting an association between this mutation and reduced this compound sensitivity. nih.gov
The observed drug susceptibility interactions between quinolines (like this compound and chloroquine) and arylamino alcohols (like mefloquine and lumefantrine) suggest related biological roles for the digestive vacuole membrane transporters PfCRT and PfMDR1. nih.gov
Strategies for Mitigating Resistance Evolution
Mitigating the evolution and spread of this compound resistance is crucial for preserving the efficacy of DHA-PPQ and other ACTs. Several strategies are being explored:
Molecular Surveillance: Continuous monitoring of the prevalence and spatial distribution of key resistance markers, such as pfcrt mutations and pfpm2/3 copy number variations, is essential for early detection of emerging resistance hotspots. oup.comoup.com Whole genome sequencing can play a vital role in large-scale molecular surveillance. mdpi.commdpi.com
Combination Therapies: The use of ACTs with partner drugs having different resistance mechanisms is a fundamental strategy to delay resistance. However, the emergence of resistance to both artemisinin and this compound highlights the need for novel approaches.
Triple ACTs (TACTs): Combining three existing antimalarials with different mechanisms of action could be a promising strategy for treating multidrug-resistant malaria and potentially slowing down resistance evolution. asm.orgbiorxiv.org For example, combining DHA-piperaquine with mefloquine leverages the inverse relationship between this compound and mefloquine resistance. asm.org Modeling studies suggest that deploying TACTs could substantially lower treatment failures compared to cycling or using multiple first-line therapies. biorxiv.org
Repurposing Existing Drugs: Computational modeling suggests that including chloroquine in combination with this compound could be effective in suppressing the evolution of PfCRT-mediated multidrug resistance in regions where this compound efficacy is compromised. plos.orgnih.gov This strategy is based on the observation that this compound resistance often leads to CQ resensitization. plos.org
Targeting Alternative Pathways: Research into the physiological changes associated with this compound resistance, such as altered hemoglobin degradation and peptide metabolism, could identify novel therapeutic targets. nih.gov Targeting peptide metabolism, for instance, shows potential therapeutic value. nih.gov
Maximizing Environmental Variability: Modeling suggests that exposing parasite populations to a greater variety of drugs over short periods can slow down drug resistance evolution. biorxiv.org
These strategies, informed by a deeper understanding of the molecular mechanisms of resistance and parasite fitness landscapes, are critical for developing effective interventions to combat the growing threat of this compound resistance.
Toxicology and Safety Pharmacology of Piperaquine
Cardiotoxicological Profiles and Associated Mechanistic Investigations
Cardiotoxicity, specifically the potential for QT interval prolongation, is a significant safety consideration for piperaquine, similar to other quinoline (B57606) antimalarials. who.intiddo.orgwho.int
QTc Interval Prolongation and Electrophysiological Effects
This compound is known to prolong the corrected QT (QTc) interval, a marker on the electrocardiogram (ECG) that represents the duration of ventricular depolarization and repolarization. iddo.orgresearchgate.netmdpi.com Prolongation of the QTc interval can be an indicator of increased risk for ventricular arrhythmias. who.intnih.govresearchgate.netscielo.br
Studies have demonstrated a concentration-dependent relationship between this compound plasma levels and QTc prolongation. iddo.orgnih.govresearchgate.netnih.govescholarship.org As this compound concentrations increase, the QTc interval tends to lengthen. For instance, a linear relationship has been described, estimating a mean QTc prolongation of 5.90 ms (B15284909) per 100 ng/ml increase in this compound concentration in one pooled analysis of African patients with uncomplicated falciparum malaria. asm.org Another study in pregnant Ugandan women found a positive linear relationship, with the increase in QTc per 100 ng/mL of this compound decreasing with gestational age. nih.gov
Data from research on the relationship between this compound concentration and QTc prolongation can be summarized as follows:
| Study Population | Relationship Type | Estimated QTc Prolongation per 100 ng/mL this compound Increase |
| African patients (uncomplicated P. falciparum malaria) asm.org | Linear | 5.90 ms |
| Pregnant Ugandan Women (20 weeks' gestation) nih.gov | Linear | 4.42 ms |
| Pregnant Ugandan Women (28 weeks' gestation) nih.gov | Linear | 3.28 ms |
| Pregnant Ugandan Women (36 weeks' gestation) nih.gov | Linear | 2.13 ms |
The primary mechanism by which many drugs, including quinoline antimalarials, cause QT interval prolongation is by blocking the human ether-à-go-go-related gene (hERG) potassium channel. who.intnih.gov This channel mediates the rapid component of the delayed rectifier potassium current (IKr), which is crucial for ventricular repolarization. who.intasm.org Blockade of the hERG channel by this compound leads to a lengthening of ventricular repolarization and the duration of the ventricular action potential, resulting in delayed ventricular depolarization and the observed QTc prolongation. researchgate.netnih.gov
QTc prolongation is a surrogate marker for the increased risk of Torsades de Pointes (TdP), a potentially lethal polymorphic ventricular tachycardia. who.intnih.govresearchgate.netscielo.br While this compound can cause QTc prolongation, the reported risk of clinically significant cardiovascular adverse events, including TdP, has been low in clinical studies. who.intasm.orgasm.org Simulations based on pharmacokinetic-pharmacodynamic models have predicted a low risk (1.98% to 2.46%) of experiencing QTc prolongation greater than 60 ms in various treatment settings. asm.org Despite observed QTc prolongation, no cardiovascular adverse events were found in these patients. asm.org Factors that can increase the risk of TdP in individuals receiving QTc-prolonging drugs include female gender, advanced age, bradycardia, hypokalemia, underlying heart disease, and concomitant use of other medications that prolong the QT interval or affect electrolyte levels. who.intscielo.br
This compound shares the potential to affect myocardial depolarization and repolarization with other antimalarials in the quinoline class, such as chloroquine (B1663885), amodiaquine (B18356), and quinine. who.intscirp.orgwho.intnih.gov In vitro studies comparing the cardiac properties of dihydroartemisinin-piperaquine (DHA-PQP) with other antimalarials like chloroquine and artemether-lumefantrine have been conducted. asm.orgmmv.orgresearchgate.net While chloroquine showed a medium risk of TdP in rabbit heart ventricular preparations and blocked the INa ion current, neither DHA-PQP nor artemether-lumefantrine displayed an in vitro signal for a significant proarrhythmic risk in these preparations. asm.orgmmv.orgresearchgate.net The pro-arrhythmic potential of this compound in vitro appears to be lower than that of chloroquine and similar to that of artemether-lumefantrine. researchgate.net The WHO Malaria Policy Advisory Committee has concluded that DHA-PQP has a low risk of cardiotoxicity similar to other antimalarials, including quinine, chloroquine, and amodiaquine. who.intresearchgate.net
Hepatic Safety Research
Preclinical studies in animals, specifically dogs and monkeys, have indicated some hepatotoxicity associated with chronic this compound administration. drugbank.comwho.inteuropa.eurwandafda.gov.rw These studies observed mild reversible depression of total white cell and neutrophil counts, as well as infiltration of macrophages with intracytoplasmic basophilic granular material consistent with phospholipidosis and degenerative lesions in various organs and tissues. who.inteuropa.eurwandafda.gov.rw These effects were seen at exposure levels similar to clinical levels in humans. drugbank.comwho.inteuropa.eurwandafda.gov.rw
Clinical data on hepatic safety in humans treated with this compound, particularly in combination with dihydroartemisinin (B1670584), is also available. While unexpected liver enzyme elevations (ALT/AST) have been observed in some volunteer infection studies, this does not necessarily translate to hepatotoxicity in clinical use for uncomplicated malaria. ajtmh.org Dihydroartemisinin/piperaquine has not been extensively evaluated in patients with moderate or severe hepatic insufficiency. who.inteuropa.eurwandafda.gov.rw Caution is advised when administering the drug to patients with jaundice and/or moderate or severe hepatic insufficiency due to the potential for higher plasma concentrations of this compound, and ECG and blood potassium monitoring are recommended in such cases. who.inteuropa.eurwandafda.gov.rw
Studies suggest that this compound undergoes a low level of metabolism by CYP2C19 and acts as an inhibitor of this enzyme, potentially affecting the metabolism of other substrates. europa.eurwandafda.gov.rw It may also increase the rate of metabolism for CYP2E1 substrates. europa.eurwandafda.gov.rw
Hepatotoxicity Manifestations and Mechanisms
Literature data from chronic toxicity studies in dogs and monkeys indicate that this compound can cause some degree of hepatotoxicity. nafdac.gov.ngdrugbank.comresearchgate.netnafdac.gov.ngstanfordchem.comwho.int Manifestations observed in animal studies include elevated serum alanine (B10760859) aminotransferase (ALT) and liver microscopic pathology, such as cell proliferation and fibrosis. researchgate.net While the precise mechanisms underlying this compound-induced hepatotoxicity are not fully elucidated, drug-induced liver injury can broadly result from direct toxicity or idiosyncratic hypersensitivity reactions. nih.govswisshepa.org Direct toxicity is often dose-dependent, while idiosyncratic reactions are less predictable and can occur at therapeutic doses. nih.govswisshepa.org Some studies suggest that the metabolism of certain drugs can lead to the generation of reactive metabolites that bind to and damage cellular macromolecules, potentially contributing to hepatotoxicity. sahivsoc.org However, specific biochemical mechanisms for this compound's effects on the liver require further detailed investigation.
Reversibility of Hepatic Effects
Studies in animals have indicated some hepatotoxicity associated with this compound. nafdac.gov.ngdrugbank.comnafdac.gov.ngstanfordchem.comwho.int However, the reversibility of these hepatic effects is not definitively known. nafdac.gov.ngnafdac.gov.ngwho.inteuropa.eu
Hematological Effects
This compound has been associated with certain effects on the hematopoietic system, observed in both animal studies and clinical settings.
Impact on White Cell and Neutrophil Counts
Literature data from chronic toxicity studies in dogs and monkeys have shown a mild, reversible depression of total white cell and neutrophil counts following this compound administration. nafdac.gov.ngdrugbank.comnafdac.gov.ngstanfordchem.comwho.inteuropa.eu In clinical toxicological research, decreased white cell counts have also been noted as less frequent side effects of this compound. nih.gov Studies in mice infected with Plasmodium berghei and treated with dihydroartemisinin-piperaquine showed a significant increase in total white blood cell count and lymphocyte count compared to the normal control group, while neutrophil count decreased significantly. unizik.edu.ng These observed changes in blood cell parameters in clinical trials are often consistent with those expected in patients with acute malaria. who.intwho.int
An interactive table summarizing the hematological effects observed in a mouse study (Plasmodium berghei infected mice treated with dihydroartemisinin-piperaquine) is presented below:
| Hematological Parameter | Dihydroartemisinin-Piperaquine Treated Group (Mean ± SEM) | Normal Control Group (Mean ± SEM) | Statistical Significance (p-value) |
|---|---|---|---|
| Total White Blood Cell Count (x10^3/µL) | 10.65 ± 0.07 | 7.42 ± 0.23 | < 0.05 |
| Lymphocyte Count (%) | 82.47 ± 1.11 | 65.47 ± 7.09 | < 0.05 |
| Neutrophil Count (%) | 15.93 ± 1.12 | 33.33 ± 1.73 | < 0.05 |
Delayed Hemolytic Anemia Considerations
Delayed hemolytic anemia has been observed following treatment with artemisinin-based combination therapies (ACTs), including regimens involving dihydroartemisinin-piperaquine. who.intrwandafda.gov.rw This phenomenon can occur up to one month after the administration of treatment. who.intrwandafda.gov.rw Risk factors for delayed hemolytic anemia may include young age (children under 5 years old) and previous treatment with intravenous artesunate (B1665782). who.intrwandafda.gov.rw While delayed hemolytic anemia after intravenous artesunate is well-documented, it is not as widely recognized as an adverse effect of oral ACTs. severemalaria.orgnih.gov However, cases of delayed hemolytic anemia, including those with a positive direct antiglobulin test (DAT) suggesting an immune-mediated process, have been reported following treatment with dihydroartemisinin-piperaquine for uncomplicated malaria. severemalaria.orgnih.govresearchgate.net
Organ and Tissue Degenerative Lesions (e.g., Phospholipidosis)
A significant nonclinical safety finding after repeated dosing with this compound in animals is the infiltration of macrophages with intracytoplasmic basophilic granular material. nafdac.gov.ngnafdac.gov.ngwho.inteuropa.eurwandafda.gov.rw This observation is consistent with phospholipidosis. nafdac.gov.ngdrugbank.comnafdac.gov.ngwho.inteuropa.eurwandafda.gov.rw Degenerative lesions in numerous organs and tissues have also been noted in conjunction with this phospholipidosis. nafdac.gov.ngdrugbank.comnafdac.gov.ngwho.inteuropa.eurwandafda.gov.rw These adverse reactions were observed in animal studies at exposure levels similar to clinical exposure levels, suggesting their possible relevance to clinical use. nafdac.gov.ngdrugbank.comnafdac.gov.ngwho.inteuropa.eurwandafda.gov.rw It is currently not known whether these toxic effects, including phospholipidosis and associated degenerative lesions, are reversible. nafdac.gov.ngnafdac.gov.ngwho.inteuropa.eu
Genotoxicity and Clastogenicity Assessments
Based on in vitro and in vivo testing, dihydroartemisinin and this compound have been assessed and found not to be genotoxic or clastogenic. nafdac.gov.ngnafdac.gov.ngwho.inteuropa.eurwandafda.gov.rw An evaluation of this compound for reproduction also did not show any genotoxic or clastogenic potential. nih.gov
Neuropsychiatric Event Profiles
Research into the neuropsychiatric event profiles associated with this compound, particularly in the context of its use in combination therapies, provides insights into its potential effects on the nervous system. While artemisinin (B1665778) derivatives, often co-administered with this compound, have shown potential for neurotoxicity in animal studies, this has not been observed in human studies nih.gov.
In a randomized controlled trial comparing dihydroartemisinin-piperaquine (DHA-PPQ) with mefloquine-artesunate (MAS3) for uncomplicated Plasmodium falciparum malaria in Peru, neuropsychiatric events such as anxiety and insomnia were reported significantly less frequently in the DHA-PPQ group compared to the MAS3 group in both adults and children plos.orgplos.org. While acknowledging the potential for responder bias in this unblinded study, the consistency of adverse event types and frequencies across age groups suggested a lower tolerability for MAS3 compared to DHA-PPQ plos.orgplos.org.
A sequential open-label study evaluating the safety, tolerability, and pharmacokinetic interactions between DHA-piperaquine and mefloquine (B1676156) in healthy Thai adults noted that the most common adverse events after treatment with DHA-piperaquine + mefloquine included dizziness, nausea, abdominal pain/discomfort, and sleep disturbances, which are known side effects of mefloquine asm.org. One volunteer in this study experienced a moderate-severity neuropsychiatric reaction, reporting anxiety, nausea, dizziness, and palpitations within 24 hours of receiving DHA-piperaquine and mefloquine; these symptoms resolved completely by day 3 asm.org. This reaction was considered to reflect the known neuropsychiatric side effects of mefloquine asm.org. A pooled analysis cited in this study indicated a risk of neuropsychiatric events of 7.6 per 10,000 treatments (95% CI, 4, 12) asm.org.
A case report described a possible DHA-PPQ-associated acute generalized choreoathetosis, an unusual adverse effect nih.gov. While choreoathetosis is not a documented side effect of this medication, the case suggests a potential idiosyncratic origin for this movement disorder and possibly other rare neurological complications in rare instances nih.gov. Previous studies have suggested that this compound is less toxic than chloroquine nih.gov. However, an unusual case of DHA-PPQ-induced grand mal convulsions was noted in a randomized controlled trial, suggesting that in rare cases, DHA-PPQ might trigger adverse neurological events nih.gov.
Animal studies involving sub-acute administration of artemisinin-piperaquine tablets in rhesus monkeys at high doses produced significant changes in clinical signs primarily involving the gastrointestinal and nervous systems researchgate.net. However, the toxic effects observed in this study were reported to be reversed during a 56-day recovery period, with no delayed adverse drug reactions occurring researchgate.net.
Phototoxicity Investigations
Investigations into the phototoxicity of this compound have been conducted, particularly in preclinical settings. This compound has an absorption maximum at 352 nm who.inteuropa.euwho.intnafdac.gov.ng. Studies in mice exposed to UV radiation after oral treatment with this compound observed slight phototoxic reactions, specifically swelling and erythema, 24 hours post-treatment who.inteuropa.euwho.intnafdac.gov.ng. This was attributed to the presence of this compound in the skin, with approximately 9% found in non-pigmented rats and 3% in pigmented rats who.inteuropa.euwho.intnafdac.gov.ng.
In contrast, dihydroartemisinin, often combined with this compound, does not absorb in the range of 290-700 nm, indicating no phototoxicity concerns associated with this component who.inteuropa.euwho.intnafdac.gov.ng. While mild phototoxicity was observed in preclinical toxicology studies with another compound (MMV390048), leading to recommendations for careful monitoring of phototoxicity in further clinical development, photosensitivity was not reported in previous studies involving this compound nih.gov. General warnings about photosensitivity are associated with other antimalarial drugs like doxycycline, where patients are advised to avoid excessive sun exposure who.intcanada.ca.
Based on the available information, while preclinical studies in animals have indicated a potential for mild phototoxicity with this compound, clinical data specifically detailing the incidence and severity of phototoxic events related to this compound in humans within the context of controlled studies focusing solely on this aspect are limited in the provided search results.
Table 1: Summary of Phototoxicity Findings in Preclinical Studies
| Species | Exposure | Observation | Reference |
| Mice (preclinical) | Oral treatment followed by UV radiation | Slight phototoxic reactions (swelling, erythema) | who.inteuropa.euwho.intnafdac.gov.ng |
Drug Interaction Studies with Piperaquine
Pharmacokinetic Interactions with Co-administered Medications
The journey of piperaquine through the body can be significantly altered by other drugs, primarily through interactions with the cytochrome P450 (CYP) enzyme system, which is responsible for metabolizing a vast array of substances. patsnap.com
In vitro research has established that this compound's metabolism is predominantly mediated by the cytochrome P450 enzyme CYP3A4. nih.govtandfonline.comnih.gov To a lesser extent, CYP2C8 also contributes to its metabolic clearance. nih.govtandfonline.comresearchgate.net Consequently, the plasma concentration of this compound can be altered by co-administered drugs that either inhibit or induce these enzymes.
CYP Enzyme Inhibitors: Substances that inhibit CYP3A4 can decrease the metabolism of this compound, leading to increased plasma concentrations. drugbank.com In laboratory studies using human liver microsomes (HLMs), the potent and selective CYP3A4 inhibitor, ketoconazole, demonstrated nearly complete inhibition (100%) of this compound metabolism. nih.govtandfonline.com Similarly, quercetin, an inhibitor of CYP2C8, was found to inhibit this compound metabolism by 66%, highlighting the secondary role of this enzyme pathway. nih.govtandfonline.com The non-specific P450 inhibitor, miconazole, also resulted in almost complete inhibition. nih.govtandfonline.com These findings underscore the potential for significant drug-drug interactions when this compound is co-administered with strong inhibitors of CYP3A4.
CYP Enzyme Inducers: Conversely, drugs that induce the activity of CYP3A4 can accelerate the metabolism of this compound, potentially leading to reduced plasma concentrations and diminished efficacy. hpra.ie Known enzyme-inducing agents such as rifampicin, carbamazepine (B1668303), phenytoin, phenobarbital, and the herbal supplement St. John's Wort (Hypericum perforatum) are likely to decrease this compound levels. hpra.ie
The following table summarizes the in vitro effects of specific CYP inhibitors on the metabolism of this compound.
| Inhibitor | Target Enzyme | Effect on this compound Metabolism | Percentage of Inhibition | Reference |
| Ketoconazole | CYP3A4 | Inhibition | 100% | nih.govtandfonline.com |
| Quercetin | CYP2C8 | Inhibition | 66% | nih.govtandfonline.com |
| Ticlopidine | CYP2C19 | No significant inhibition | Overlapped with control | nih.gov |
| Sulfaphenazole | CYP2C9 | No significant inhibition | Overlapped with control | nih.gov |
| Furafylline | CYP1A2 | No significant inhibition | Overlapped with control | nih.gov |
| Quinidine | CYP2D6 | No statistically significant inhibition | ~15% (at high PQ concentrations) | nih.gov |
This compound itself can act as an inhibitor of CYP enzymes, thereby affecting the metabolism of other drugs that are substrates for these enzymes. researchgate.net As an inhibitor of CYP3A4, this compound may increase the plasma concentrations of co-administered CYP3A4 substrates. researchgate.netmdpi.com For instance, this compound may decrease the metabolism of drugs like carbamazepine and cyclosporine. drugbank.com
Conversely, some interactions may lead to an increased metabolism of other drugs. For example, the metabolism of carvedilol (B1668590) and chlorzoxazone (B1668890) can be increased when combined with this compound. drugbank.com While detailed studies on this compound's effect on CYP1A2 and CYP2E1 substrates are not extensively documented in the provided research, findings that a CYP1A2 inhibitor did not significantly affect this compound metabolism suggest a potentially limited interaction via this specific enzyme. nih.gov
The table below provides examples of how this compound can affect the metabolism of other drugs.
| Drug Affected (Substrate) | Metabolic Enzyme | Effect of this compound Co-administration | Reference |
| Acalabrutinib | CYP3A4 | Metabolism can be decreased | drugbank.com |
| Carbamazepine | CYP3A4 | Metabolism can be decreased | drugbank.com |
| Carvedilol | - | Metabolism can be increased | drugbank.com |
| Chlorzoxazone | CYP2E1 | Metabolism can be increased | drugbank.com |
| Cyclosporine | CYP3A4 | Metabolism can be decreased | drugbank.com |
| Praziquantel | CYP3A4 | Metabolism can be decreased (competitive inhibition) | mdpi.com |
There is a notable lack of specific published evidence detailing the pharmacokinetic interactions between this compound and oral contraceptives.
However, interactions with other drug classes have been studied. When co-administered with the antimalarial combination sulfadoxine-pyrimethamine, a 19% reduction in the area under the concentration-time curve (AUC) for this compound was observed. nih.gov In another interaction study, this compound was found to increase the systemic exposure of praziquantel, an anthelmintic drug. mdpi.com This effect is likely due to the competitive inhibition of CYP3A4/5 enzymes by this compound, as both drugs are metabolized through this pathway. mdpi.com
Pharmacodynamic Interactions with Antimalarial Agents
Pharmacodynamic interactions refer to how drugs influence each other's effects on the body, or in this case, on the malaria parasite. For combination therapies, the ideal interaction is synergistic, where the combined effect is greater than the sum of the individual effects.
This compound is frequently paired with dihydroartemisinin (B1670584) (DHA), an artemisinin (B1665778) derivative, in a fixed-dose combination therapy. wikipedia.org Dihydroartemisinin is fast-acting with a short half-life, while this compound is absorbed slowly and has a long elimination half-life, a characteristic that makes it a good partner drug. patsnap.comwikipedia.org
Multiple in vitro studies have been conducted to characterize the interaction between this compound and dihydroartemisinin against Plasmodium falciparum. The consensus from these studies is that the combination does not exhibit synergism. nih.gov Instead, the interaction is consistently reported as being either indifferent (no interaction) or mildly antagonistic. nih.govnih.govresearchgate.netnih.gov
One study, using isobolographic analysis, found no interaction between the two drugs against the chloroquine-sensitive 3D7 strain of P. falciparum, but observed antagonism against the chloroquine-resistant K1 strain. nih.gov Another investigation described the interaction profile as "indifferent tending toward antagonism." nih.gov The potential mechanism for this antagonism could involve competition for uptake into the parasite or competition for the binding target, ferriprotoporphyrin IX. nih.gov
While the clinical significance of this mild in vitro antagonism is currently considered uncertain, it is a factor that could gain importance, particularly if the sensitivity of malaria parasites to artemisinin derivatives begins to decline. nih.govnih.govresearchgate.net
The following table summarizes the findings of in vitro interaction studies between this compound and dihydroartemisinin.
| P. falciparum Strain(s) | Interaction Profile | Method | Reference |
| 3D7 (chloroquine-sensitive) | No Interaction / Indifferent | Isobolographic analysis | nih.govnih.gov |
| K1 (chloroquine-resistant) | Antagonism / Mildly Antagonistic | Isobolographic analysis | nih.govnih.govresearchgate.netnih.gov |
| General Assessment | Indifferent to Mildly Antagonistic | In vitro assessment | nih.govresearchgate.net |
In Vitro Interaction Profiles with Dihydroartemisinin
Competitive Uptake Mechanisms
Research into the cellular mechanism of this compound has revealed competitive uptake processes, particularly in relation to other quinoline (B57606) antimalarials. Studies focusing on Plasmodium falciparum have demonstrated that this compound's accumulation within the parasite can be influenced by the presence of other drugs, suggesting shared transport or binding sites.
One key area of this competitive interaction involves the uptake of chloroquine (B1663885). Unlabeled this compound has been shown to significantly reduce the uptake of radiolabeled chloroquine in both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. nih.gov This suggests that both drugs may compete for the same uptake pathway or internal binding sites. nih.gov The mechanism is thought to be related to their shared ability to bind to ferriprotoporphyrin IX (FPIX), a byproduct of hemoglobin breakdown in the parasite's digestive vacuole. nih.gov Drugs that bind to FPIX have been shown to competitively inhibit the uptake of chloroquine. nih.gov
The P. falciparum chloroquine resistance transporter (PfCRT) has also been implicated in the transport of this compound and, consequently, in resistance to the drug. nih.govmalariaworld.org Novel mutations in PfCRT are a primary mediator of high-level this compound resistance. nih.gov While resistance to chloroquine is generally associated with reduced drug accumulation, the relationship for this compound is more complex and cannot be explained solely by a decrease in intracellular drug concentration. nih.gov This indicates that while PfCRT is involved in this compound transport, the mechanisms of resistance and competitive uptake are multifaceted. acs.orgacs.org
A study examining the effects of various antimalarials on the uptake of radiolabeled chloroquine ([³H]CQ) provided quantitative insights into these competitive mechanisms.
Table 1: Effect of Unlabeled Antimalarials on [³H]Chloroquine Uptake in P. falciparum
| Competing Drug | Effect on [³H]CQ Uptake | Significance (P-value) |
|---|---|---|
| This compound (PPQ) | Strongly reduced | < 0.001 |
| Chloroquine (CQ) | Strongly reduced | < 0.001 |
| Dihydroartemisinin (DHA) | Significantly reduced | < 0.001 |
| Artemether (ATM) | Significantly reduced | ≤ 0.008 |
| Mefloquine (B1676156) (MQ) | Lesser reduction | ≤ 0.003 |
Source: Adapted from research findings on competitive drug uptake in P. falciparum. nih.gov
Interactions with Other Quinolines (e.g., Chloroquine, Amodiaquine (B18356), Mefloquine)
In vitro studies have consistently characterized the interactions between this compound and other quinoline antimalarials as predominantly indifferent or antagonistic. nih.govnih.gov Synergistic effects have not been identified in these combinations. nih.gov
The interaction between this compound and chloroquine, as well as amodiaquine, generally shows an indifferent to antagonistic profile. nih.govresearchgate.net This is consistent with findings for combinations of other quinoline drugs, such as chloroquine and quinine, which are known to be antagonistic. nih.gov
Of particular note is the interaction between this compound and mefloquine, which has been identified as the most marked antagonistic combination among the quinolines tested. nih.govresearchgate.net This has potential clinical implications, as mefloquine is used in artemisinin-based combination therapies (ACTs) and has a long half-life. nih.gov If a patient is treated with a this compound-based ACT shortly after receiving mefloquine, the initial parasite clearance might be rapid due to the synergistic effects of mefloquine and artemisinin derivatives. However, the antagonistic interaction between the residual mefloquine and this compound could lead to a higher risk of late treatment failure. nih.gov
Table 2: Summary of In Vitro Interactions between this compound and Other Quinolines
| Drug Combination | Interaction Type (against P. falciparum) |
|---|---|
| This compound + Chloroquine | Indifferent / Mildly Antagonistic |
| This compound + Amodiaquine | Indifferent / Mildly Antagonistic |
| This compound + Mefloquine | Antagonistic |
Source: Based on isobolographic analysis from in vitro studies. nih.govnih.gov
Interactions with Novel Antimalarials (e.g., Pyronaridine (B1678541), Naphthoquine, Trioxolanes)
This compound's interaction profile has also been evaluated with newer antimalarial agents, including those being considered for or already in use in combination therapies. The interactions with pyronaridine and naphthoquine, both of which are promising components for ACTs, have been found to be indifferent or mildly antagonistic in vitro. nih.govnih.govresearchgate.net Similarly, when combined with dihydroartemisinin (DHA), a derivative of artemisinin (a trioxolane), this compound exhibits interactions ranging from no interaction in chloroquine-sensitive strains to antagonism in chloroquine-resistant strains. nih.govnih.gov
While these findings suggest a lack of synergy, the combinations have proven effective in clinical settings, indicating that mild in vitro antagonism may not always translate to reduced clinical efficacy in the short term. nih.gov
A study investigating the interaction between pyronaridine and this compound found weak antagonism in parasite lines with an amplified plasmepsin II/III copy number. researchgate.net Interestingly, other 4-aminoquinoline (B48711) compounds like amodiaquine and chloroquine did not show antagonism with pyronaridine, suggesting the interaction is not solely mediated by the aminoquinoline structure. researchgate.net
Table 3: In Vitro Interaction of this compound with Novel Antimalarials
| Drug Combination | P. falciparum Strain | Interaction Type |
|---|---|---|
| This compound + Dihydroartemisinin | 3D7 (Chloroquine-sensitive) | No Interaction |
| This compound + Dihydroartemisinin | K1 (Chloroquine-resistant) | Antagonism |
| This compound + Pyronaridine | Laboratory strains | Indifferent / Mildly Antagonistic |
| This compound + Naphthoquine | Laboratory strains | Indifferent / Mildly Antagonistic |
Source: Data compiled from in vitro assessments of antimalarial combinations. nih.govnih.gov
Implications of Antagonistic Interactions for Clinical Efficacy and Resistance Development
The observation of antagonistic interactions between this compound and other antimalarials in laboratory settings raises concerns about potential impacts on clinical outcomes and the development of drug resistance. nih.gov An antagonistic relationship could theoretically compromise treatment efficacy, particularly in scenarios where drug exposure is suboptimal, such as with incomplete treatment courses. nih.govnih.gov
The clinical significance of mild antagonism observed in vitro is still a subject of investigation. nih.govresearchgate.net High cure rates are often achieved with combinations like dihydroartemisinin-piperaquine, suggesting that in the immediate term, the potent activity of the components can overcome any slight antagonism. nih.gov However, this dynamic could change if the parasite's sensitivity to either of the partner drugs begins to decline. nih.govresearchgate.net
A key concern is the potential for antagonism to facilitate the selection and spread of resistant parasites. nih.gov If the combined effect of the drugs is less than the sum of their individual effects, it may create a window of sub-therapeutic drug pressure that allows resistant mutants to survive and propagate. The antagonistic interaction between mefloquine and this compound is a notable example, where the presence of residual mefloquine could compromise the efficacy of a subsequent this compound-based therapy, potentially leading to treatment failure. nih.gov
Pharmacodynamic modeling has been used to explore these implications. For instance, models incorporating different levels of antagonism between this compound and mefloquine predicted a lower probability of treatment cure when the antagonism was high. asm.org This highlights the importance of understanding and quantifying drug-drug interactions when designing and deploying combination therapies, especially triple ACTs (TACTs), to ensure they effectively combat resistance. researchgate.netasm.org
Enantiospecific Pharmacokinetic Interactions (e.g., with Primaquine)
Pharmacokinetic interactions involving this compound can be stereoselective, meaning the drug can affect the disposition of the individual enantiomers of a co-administered drug differently. A significant example is the interaction between the dihydroartemisinin-piperaquine combination and the racemic drug primaquine (B1584692). oup.comnih.gov
Further detailed analysis revealed this interaction to be enantiospecific. oup.comnih.gov The co-administration of dihydroartemisinin-piperaquine was found to decrease the volume of distribution of racemic primaquine. nih.gov This effect was more pronounced on the (+)-S-primaquine enantiomer compared to the (-)-R-primaquine enantiomer. oup.comnih.gov Consequently, exposure to primaquine, and particularly to the (+)-S-enantiomer, can be increased by up to 30% when given with this compound-containing ACTs. oup.comnih.gov No significant interaction effects were observed on the pharmacokinetics of the carboxyprimaquine enantiomers, which are the primary metabolites of primaquine. oup.comnih.gov
This enantiospecific interaction is clinically relevant as the enantiomers of primaquine have different pharmacological and toxicological profiles. malariaworld.orgfrontiersin.org Understanding these specific interactions is crucial for optimizing dosage and ensuring the safety and efficacy of co-administered drugs.
Source: Based on a randomized cross-over study in healthy volunteers. oup.comnih.govnih.gov
Clinical Efficacy and Pharmacovigilance Research
Therapeutic Efficacy Studies in Uncomplicated Malaria
Piperaquine is primarily utilized as a partner drug in Artemisinin-Based Combination Therapies (ACTs), most notably with dihydroartemisinin (B1670584) (DHA) to form dihydroartemisinin-piperaquine (DHA-PPQ). Research has extensively evaluated the efficacy of this compound, particularly in the context of DHA-PPQ, against the main malaria parasites, Plasmodium falciparum and Plasmodium vivax.
Research on Efficacy in Plasmodium falciparum and Plasmodium vivax Malaria
Studies have investigated the efficacy of DHA-PPQ against both P. falciparum and P. vivax malaria across various geographical regions. High efficacy has been reported in many areas nih.govwikipedia.org. However, research has also indicated increasing treatment failures in certain regions, such as Cambodia, linked to the emergence of resistance nih.govuni.lu. Efficacy against P. falciparum has been a significant focus, with studies in Cambodia highlighting high initial efficacy followed by declines associated with resistance markers uni.lu. Similarly, research on DHA-PPQ efficacy against P. vivax in different settings generally shows high cure rates, but the potential for resistance development has been noted wikipedia.org.
Efficacy in Artemisinin-Based Combination Therapies (ACTs)
DHA-PPQ is a widely used ACT. Numerous studies have assessed its efficacy in treating uncomplicated malaria caused by P. falciparum. Research in African children, for instance, has shown high efficacy rates for DHA-PPQ. However, the efficacy of DHA-PPQ as an ACT can be influenced by various factors, including the presence of parasite resistance markers and drug exposure levels. Studies have explored the efficacy of DHA-PPQ against both P. falciparum and P. vivax as an ACT wikipedia.org. Despite its general effectiveness, challenges such as declining efficacy in areas with artemisinin (B1665778) resistance have been reported wikipedia.orguni.lu. Research continues to examine the efficacy of DHA-PPQ in clinical trials and investigate potential resistance mechanisms.
Research on Factors Influencing Treatment Outcomes
Research has identified several factors that can influence the treatment outcomes of this compound, particularly when used in the DHA-PPQ combination. Key factors include drug exposure, as measured by plasma concentrations of this compound. Parasite genetic markers are also significant determinants of treatment success or failure. Mutations in genes such as kelch13 and plasmepsin 2/3 have been associated with reduced susceptibility and treatment failure in P. falciparum infections treated with DHA-PPQ. Parasite clearance time has also been noted as a factor influencing treatment outcomes.
Role in Intermittent Preventive Treatment Strategies
Beyond its use in treating active malaria infections, this compound, as part of DHA-PPQ, has been investigated for its potential role in intermittent preventive treatment (IPT) strategies.
Research on Chemoprevention Efficacy
Studies have explored the efficacy of DHA-PPQ for chemoprevention in vulnerable populations, such as infants (IPTi) and children (IPTc). Research in this area focuses on evaluating the effectiveness of administering DHA-PPQ at scheduled intervals to prevent malaria episodes. These studies aim to determine if preventive regimens can significantly reduce the incidence of malaria in target populations.
Population Pharmacokinetic Studies for Optimized Preventive Regimens
Population pharmacokinetic (PopPK) studies of DHA-PPQ have been conducted to inform the optimization of preventive regimens. PopPK research helps to understand how the drug is absorbed, distributed, metabolized, and eliminated in the target populations for IPTi and IPTc. This information is crucial for determining appropriate dosing schedules and drug concentrations needed to maintain protective levels and maximize the efficacy of preventive treatment strategies.
Pharmacovigilance and Safety Surveillance
Pharmacovigilance activities for this compound, particularly in its co-formulation with dihydroartemisinin (DHA-PPQ), are crucial for monitoring its safety profile throughout its lifecycle. These activities encompass systematic monitoring, reporting, and assessment of adverse drug reactions (ADRs) observed during clinical trials and post-marketing.
Monitoring and Reporting of Adverse Drug Reactions in Clinical Trials
Clinical trials are the primary source of safety data during the development phase of this compound. Monitoring in these trials involves the systematic collection and reporting of all adverse events (AEs) and suspected ADRs. For DHA-PPQ, specific attention has been given to potential cardiac effects, particularly QTc interval prolongation, due to this compound's structural similarity to other quinoline (B57606) antimalarials known to affect cardiac repolarization. iddo.orgnih.govhpra.ie
In clinical trials, limited electrocardiograms (ECGs) were obtained during treatment with this compound/dihydroartemisinin. who.int These ECGs showed that QTc prolongation occurred more frequently and to a larger extent with this compound/dihydroartemisinin therapy compared to comparator drugs. who.int Analysis of cardiac adverse events in clinical trials indicated that these were reported more frequently in patients treated with this compound/dihydroartemisinin than in those receiving comparator antimalarials. who.inteuropa.eu
A study involving 767 adults and children treated with Eurartesim (a DHA-PPQ formulation) in a randomized trial reported that 25% of subjects experienced an ADR. europa.eu No single type of ADR occurred at an incidence of ≥5%. europa.eu The most frequent ADRs observed with an incidence ≥1.0% included headache (3.9%), electrocardiogram QTc prolonged (3.4%), P. falciparum infection (3.0%), anaemia (2.8%), eosinophilia (1.7%), haemoglobin decreased (1.7%), sinus tachycardia (1.7%), asthenia (1.6%), haematocrit decreased (1.6%), pyrexia (1.5%), and red blood cell count decreased (1.4%). who.inteuropa.eueuropa.eu Serious ADRs were reported in a small percentage of subjects (0.8%) in one study. who.inteuropa.eu Generally, the ADRs noted for this compound/dihydroartemisinin were mild in severity and mostly non-serious. who.int
A randomized, double-blind, placebo-controlled trial evaluating a monthly 2-day regimen of DHA-PPQ for malaria prevention was halted early due to concerns over prolonged corrected QT interval. asm.org Four volunteers met a prespecified cardiac safety endpoint of QTcF prolongation of >500 ms (B15284909). asm.org The pharmacodynamic effect on the ECG peaked approximately 4 hours after this compound dosing and lasted 4 to 8 hours. asm.org An unblinded review by the data safety monitoring board revealed a mean QTcF prolongation of 46 ms over placebo at the maximum concentration of drug in serum on day 2. asm.org
Data from clinical trials involving Eurartesim have been evaluated, including two phase III open-label studies with over 1,200 paediatric patients and over 500 adult patients. europa.eueuropa.eu These studies compared Eurartesim to artemether-lumefantrine (AL) in Africa and artesunate-mefloquine (AS+MQ) in Asia. europa.eu
Post-Marketing Surveillance and Risk Assessment
Post-marketing surveillance (PMS) of this compound-containing products is essential for detecting rare or delayed adverse events that may not have been apparent during clinical trials, especially when the drug is used in wider and more diverse populations under real-life conditions. mcaz.co.zw Regulatory bodies and public health programs implement PMS activities to monitor the safety and quality of antimalarial medicines circulating in the market. nafdac.gov.ngajtmh.org
Conditional for regulatory approval in some regions, pharmaceutical companies have agreed to undertake further post-marketing evaluation of the effects of DHA-PPQ on the QTc interval and the potential for arrhythmias. nih.gov This highlights the importance of continued monitoring after the drug is available for wider use.
PMS studies have been conducted in various countries to assess the quality and safety of antimalarial drugs, including dihydroartemisinin-piperaquine phosphate (B84403) (DP). nafdac.gov.ngajtmh.orgnih.gov For instance, the National Agency for Food and Drug Administration and Control (NAFDAC) in Nigeria included dihydroartemisinin/piperaquine phosphate among the priority medical products for risk-based post-market surveillance. nafdac.gov.ng Similarly, post-marketing surveillance of antimalarial medicines in mainland Tanzania has included artemisinin-piperaquine tablets among the targeted products for quality evaluation. ajtmh.org
A multi-country observational safety study of DHA-PPQ (Eurartesim®) in African public health facilities evaluated its post-registration safety and effectiveness. springermedizin.de This study utilized field-based ECG recording in remote health facilities to assess the effect of DHA-PPQ administration on QTc intervals and its association with changes in blood biochemistry and haematology. plos.org The study found no evidence that DHA-PPQ administered at therapeutic doses to patients with uncomplicated malaria and no predisposing cardiac conditions in Africa was associated with clinically significant QTc prolongation. plos.org
Risk assessment related to this compound safety often focuses on the potential for QTc prolongation and associated cardiac risks. iddo.orgasm.org The long elimination half-life of this compound (estimated at 2-3 weeks in adults and around 20 days in children) is a factor considered in the risk assessment, particularly concerning potential accumulation with repeated dosing. nih.govplos.orgmdpi.comnih.gov While some studies have raised concerns about increased QTc prolongation with higher this compound concentrations, large randomized trials and extensive field deployment have not shown evidence of this compound-related cardiotoxicity. who.int However, caution is advised in patients with known congenital long QT syndromes or those taking concomitant medications that prolong the QT interval. who.int
Comparative Safety Profiles with Other Antimalarials
Comparative safety studies evaluate the adverse event profile of this compound-containing regimens against other commonly used antimalarials, particularly other artemisinin-based combination therapies (ACTs). These comparisons help inform treatment guidelines and assess the relative risks and benefits of different antimalarial options.
Studies comparing DHA-PPQ with artemether-lumefantrine (AL) in Africa have shown that while both are generally well tolerated, cardiac adverse events were reported more frequently with this compound/dihydroartemisinin. who.inteuropa.eu However, a systematic review and meta-analysis comparing artemisinin-piperaquine (AP) with other ACTs, including AL and artesunate-amodiaquine (ASAQ), found that patients generally showed good tolerance to all drugs, with commonly reported side effects like headache, anorexia, vomiting, nausea, and dizziness being self-limited and showing no significant difference between groups in some analyses. frontiersin.orgresearchgate.net
A network meta-analysis comparing the efficacy and safety of various ACTs in sub-Saharan Africa found that the risk of cough, diarrhoea, or headache post-treatment was significantly lower with DHA-PPQ than with AL. scirp.org
In comparisons with artesunate-mefloquine (AS+MQ) in Asia, DHA-PPQ has been reported to be better tolerated. nih.gov One study found that the only adverse event significantly more frequent with DHA-PPQ compared to AS+MQ was diarrhoea in both children and adults. plos.org
While QTc prolongation has been observed with this compound, other widely used quinolines, such as chloroquine (B1663885) and quinine, are also known to prolong the QT interval. iddo.orgnih.gov The concentration-dependent association of QTc prolongation with this compound and its relationship to dose and other determinants like malaria disease severity and electrolyte disturbances are areas of ongoing research. iddo.org Despite concerns, a large systematic review indicated that the use of DHA-piperaquine does not increase the risk of sudden unexplained death. asm.org
The long half-life of this compound provides a longer period of post-treatment prophylaxis compared to drugs like lumefantrine (B1675429) or amodiaquine (B18356), which is an advantage in preventing reinfection, but it also necessitates careful consideration regarding potential accumulation and associated risks, especially with repeated dosing or in specific populations. springermedizin.deplos.orgnih.gov
Here is a summary of comparative safety findings in a table format:
| Comparator Antimalarial | Observed Comparative Safety Profile of DHA-Piperaquine | Source(s) |
| Artemether-Lumefantrine | Cardiac adverse events reported more frequently with DHA-PPQ. who.inteuropa.eu Lower risk of cough, diarrhoea, or headache post-treatment with DHA-PPQ. scirp.org Generally well tolerated by both. plos.org | who.inteuropa.euplos.orgscirp.org |
| Artesunate-Mefloquine | Better tolerated than AS+MQ. nih.gov Diarrhoea was significantly more frequent with DHA-PPQ. plos.org | nih.govplos.org |
| Chloroquine | This compound is related to chloroquine but no clinically significant cardiovascular or metabolic effects were observed in one study. nih.gov | nih.gov |
Piperaquine in Drug Discovery and Development Research
Structure-Activity Relationship (SAR) Studies of Piperaquine and Analogs
Structure-Activity Relationship (SAR) studies of this compound and its analogs aim to understand how modifications to the chemical structure influence their antiplasmodial activity. This compound is a bisquinoline, containing two 4-aminoquinoline (B48711) moieties linked by a chain. asm.org This structural feature is key to its activity, particularly against chloroquine-resistant strains of Plasmodium falciparum. pdx.eduresearchgate.net
Investigation of Structural Modifications and Their Impact on Antiplasmodial Activity
Investigations into structural modifications of this compound and related bisquinolines have explored various aspects, including changes to the linker chain and substitutions on the quinoline (B57606) rings. Studies on unsymmetrical bisquinolines have shown high potency against P. falciparum, including chloroquine-resistant strains. pdx.edu The increased bulk and lipophilicity of this compound compared to chloroquine (B1663885) have been suggested to prevent its export by the P. falciparum chloroquine resistance transporter (PfCRT), contributing to its activity against resistant strains. pdx.eduresearchgate.net Replacing the N-ethyl group in isoquine (B1199177) with N-t-butyl, as in N-tert-butyl isoquine, resulted in a compound potent in vitro against a chloroquine-resistant strain. liverpool.ac.uk However, its development was discontinued (B1498344) due to safety concerns and lower than expected human exposure. liverpool.ac.uk
Identification of Essential Pharmacophores for Antimalarial Efficacy
The quinoline scaffold itself is considered a privileged structure for designing new antimalarial candidates. nih.gov For this compound and other 4-aminoquinolines, the 4-amino group on the quinoline ring is important. researchgate.net The bisquinoline structure, with two quinoline nuclei linked, is crucial for retaining activity against many chloroquine-resistant strains. asm.orgpdx.eduresearchgate.net The interaction with the hydrophobic residues of the PfCRT pump is presumed to be a factor in the activity of bisquinolines against chloroquine-resistant parasites. researchgate.net While this compound's accumulation in the acidic digestive vacuole might be less than chloroquine, its greater accumulation in the lipid portions of the vacuole, potentially where hemozoin forms, may be significant. pdx.edu
Synthesis and Evaluation of Novel this compound Derivatives
The synthesis and evaluation of novel this compound derivatives continue to be an active area of research to combat emerging drug resistance. Researchers have synthesized series of compounds with modified structures, such as 4-aminoquinoline-pyrimidine hybrids linked through diamine-piperazine linkers. acs.org These hybrids have shown excellent potency against both chloroquine-sensitive and chloroquine-resistant P. falciparum strains in vitro. acs.org For example, some synthesized hybrids demonstrated significantly better antiplasmodial activity than reference drugs like chloroquine and artemisinin (B1665778) against certain strains. acs.org
The synthesis of this compound and its analogues can be achieved through general and efficient procedures. researchgate.net Novel quinoline-piperidine scaffolds have also been synthesized and evaluated as antiplasmodial agents, with some 4-aminoquinoline derivatives showing highly potent activities in the nanomolar range against both sensitive and resistant strains. researchgate.net
Preclinical Research Models for Compound Evaluation
Preclinical research models are essential for evaluating the efficacy, pharmacokinetics, and safety of this compound and its derivatives before clinical trials. Murine malaria models are commonly used for detailed preclinical investigation of antimalarial compounds and combinations. nih.gov These models can be used to study the pharmacokinetics and pharmacodynamics of this compound, linking serum concentrations to efficacy. nih.gov For instance, a murine malaria treatment model was used to investigate the pharmacokinetics and pharmacodynamics of this compound, showing a biphasic elimination profile. nih.gov
Induced blood stage malaria (IBSM) models in healthy human subjects are also increasingly used for testing the efficiency of drugs active against blood stage malaria. nih.gov Studies using the IBSM model have evaluated the antimalarial activity of single doses of this compound against chloroquine-susceptible P. falciparum strains, demonstrating notable potency and a dose-response relationship in parasite clearance. nih.gov
Other preclinical models utilized in antimalarial drug discovery include macaques, hamsters, dogs, and rats, which can be used to evaluate efficacy, pharmacokinetics, and toxicity. mdpi.com Plasmodium berghei infection in Naval Medical Research Institute (NMRI) mice is a suitable model for estimating the efficacy of new chemical entities. mdpi.com Humanized mouse models, susceptible to human Plasmodium parasites, are also used for therapeutic studies and evaluation of pharmacological parameters. mdpi.com
Development of Advanced Drug Delivery Systems
While the search results did not prominently feature research specifically on advanced drug delivery systems for this compound, the broader field of improving the delivery of antimalarial drugs, particularly poorly soluble ones, is an area of investigation. For example, self-emulsifying drug delivery systems (SEDDS) are being explored to improve the absorption of poorly-soluble antimalaria drugs. scispace.com Although this research is not exclusive to this compound, advancements in drug delivery systems could potentially be applied to this compound or its derivatives in the future to optimize their pharmacokinetic profiles and efficacy.
Conclusion and Future Research Directions
Synthesis of Key Research Findings on Piperaquine
Research on this compound has highlighted its efficacy when used in combination with artemisinin (B1665778) derivatives, such as dihydroartemisinin (B1670584) (DHA), for the treatment of uncomplicated Plasmodium falciparum malaria. wikipedia.orgmdpi.com Studies have shown that DHA-Piperaquine combinations have demonstrated satisfactory efficacy in various endemic areas, including in pregnant women. mdpi.com The clinical efficacy of ACTs, including those containing this compound, is regularly monitored through therapeutic efficacy studies to detect declines in drug effectiveness. mdpi.com
A key finding in recent research is the association between parasite resistance to this compound and specific genetic markers. Amplification of the plasmepsin 2 and plasmepsin 3 ( pfpm2 and pfpm3) genes has been linked to this compound resistance. mdpi.comcam.ac.ukpasteur.fr Additionally, mutations in the Plasmodium falciparum chloroquine (B1663885) resistance transporter (pfcrt) gene have been reported to confer this compound resistance both in the field and in vitro. cam.ac.ukasm.org Studies have indicated that individuals infected with parasites carrying multiple copies of the pfpm2 gene and certain mutations in the k13 gene (associated with artemisinin resistance) are significantly more likely to experience treatment failure with DHA-Piperaquine. pasteur.fr
Pharmacokinetic (PK) studies have characterized this compound as a lipophilic drug with rapid absorption and distribution, a large volume of distribution, and a long terminal half-life. wikipedia.orgresearchgate.netresearchgate.net PK/PD modeling studies have shown that plasma this compound concentrations are strong predictors of the protective efficacy of DHA-Piperaquine. asm.org Maintaining higher this compound concentrations in the target population is predicted to lead to maximal protective efficacy. asm.org However, the long half-life, while beneficial for prophylaxis, may also contribute to the selection of resistant parasites. ki.seasm.org
Unanswered Research Questions and Knowledge Gaps
Despite significant research, several unanswered questions and knowledge gaps regarding this compound remain. A critical gap lies in fully understanding the long-term robustness of this compound's protective effect, particularly with repeated treatments in high-transmission areas. ki.senih.gov While studies have shown a decrease in the post-treatment prophylactic efficacy of DHA-Piperaquine over time, the extent and mechanisms of this decline require further investigation. nih.gov
The precise genetic determinants of this compound resistance are still being fully elucidated. While pfpm2/3 amplification and certain pfcrt mutations are known to contribute, other genetic loci may also play a role. cam.ac.ukasm.org Further research is needed to identify and functionally characterize novel single nucleotide polymorphisms (SNPs) and other genetic changes associated with this compound resistance. cam.ac.uksanger.ac.uk
Furthermore, there is a need for refined pharmacokinetic-pharmacodynamic models that can better account for factors influencing this compound exposure and treatment outcomes. While current models predict that higher this compound concentrations are needed to prevent mutant malaria infections, further refinement is required to understand the impact of various patient and environmental factors on this compound pharmacokinetics and efficacy. asm.orgiddo.org The impact of drug-drug interactions, particularly with antiretroviral therapies in co-infected individuals, on this compound pharmacokinetics during pregnancy also represents a significant knowledge gap. nih.gov
Data on the safety and pharmacokinetics of antimalarial drugs, including this compound, during pregnancy and breastfeeding remain limited, highlighting a crucial area requiring further research. nih.govresearchgate.net
Future Trajectories in this compound Research
Future research on this compound is focused on addressing the challenges posed by drug resistance and optimizing its use in malaria control and elimination strategies.
Strategies for Combating Emerging Resistance
Combating emerging this compound resistance is a major focus of future research. Strategies being explored include the use of triple ACTs that combine this compound with two other partner drugs. nih.govnih.govdovepress.com This approach aims to reduce the probability of resistance development by simultaneously exposing parasites to multiple drugs with different mechanisms of action. nih.gov For example, combinations such as dihydroartemisinin-piperaquine plus mefloquine (B1676156) are undergoing evaluation. nih.govnih.gov
Another strategy involves investigating the potential of combining this compound with other existing antimalarials, such as chloroquine, which may regain efficacy against certain this compound-resistant strains. pasteur.frplos.org Modeling studies suggest that a high-dose combination regimen of this compound and chloroquine could be effective in clearing current this compound-resistant infections and preventing the emergence of new resistant variants. plos.org
Active surveillance of molecular markers associated with this compound resistance, such as pfpm2/3 copy number variations and pfcrt mutations, will be crucial for monitoring the spread of resistance and informing public health policies. pasteur.fr Rapid monitoring strategies are needed to recommend effective antimalarial treatments adapted to the local epidemiological situation. pasteur.fr
Refinement of Pharmacokinetic-Pharmacodynamic Models
Future research will focus on refining PK/PD models to improve predictions of this compound efficacy and inform optimal dosing strategies. This includes developing models that better account for inter- and intra-individual variability in this compound pharmacokinetics, as well as the influence of factors such as age, body weight, and potential drug interactions. researchgate.netiddo.orgnih.gov
Refined models can help define the this compound therapeutic concentrations that best predict treatment response and identify patient and environmental factors that could compromise efficacy. iddo.org This is particularly important for optimizing the use of DHA-Piperaquine in vulnerable populations, such as pregnant women and young children. nih.govnih.gov Physiologically based pharmacokinetic (PBPK) modeling can be used to assess the impact of factors like organ function and co-morbidities on this compound disposition. nih.gov
Development of Next-Generation this compound-Based Therapeutics
The development of next-generation this compound-based therapeutics involves exploring new drug combinations and formulations. One promising avenue is the combination of pyronaridine (B1678541) and this compound, which is being investigated for potential use in malaria chemoprevention, including in pregnant women. mmv.org This combination leverages the established clinical use of both drugs while potentially offering a convenient single-dose per month regimen. mmv.org
Research is also ongoing to identify novel compounds that can be combined with this compound to overcome existing resistance mechanisms and provide improved efficacy. nih.gov The goal is to develop potent combination medicines that are active against resistant strains, have a low potential for generating new resistance, and possess favorable safety profiles. mmv.orgnih.gov This includes exploring synthetic peroxides and other novel chemical scaffolds as potential partner drugs for this compound. dovepress.com
常见问题
Q. What methodological approaches are recommended for population pharmacokinetic modeling of piperaquine in malaria treatment studies?
Population pharmacokinetic (PK) modeling of this compound typically employs nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability and covariates like body weight or age. Key steps include:
- Standardizing data from diverse cohorts (e.g., capillary vs. venous plasma samples) using conversion factors (e.g., capillary concentrations are ~106% higher than venous) .
- Incorporating first-order absorption with lag time or transit compartment models to describe absorption kinetics .
- Validating models through simulations to optimize dosing regimens, particularly for pediatric populations .
Q. How should researchers address discrepancies between capillary and venous plasma this compound concentration measurements?
- Apply a constant scaling factor (e.g., capillary concentrations adjusted to 106% of venous levels) to harmonize datasets .
- Use simultaneous modeling techniques to predict exposures across sampling matrices, ensuring comparability with historical data .
- Validate findings with paired capillary/venous samples in subgroup analyses to refine conversion factors .
Q. What statistical methods are appropriate for analyzing this compound pharmacokinetic-pharmacodynamic (PK/PD) relationships in pregnancy?
- Log-transform plasma concentrations to normalize distributions before parametric tests (e.g., paired t-tests for dose comparisons) .
- Use linear mixed models to assess predictors of day 7 concentrations (e.g., gestational age, co-administered antiretrovirals) .
- Cox regression models to evaluate associations between PK parameters and parasitemia risk .
Q. What analytical techniques are used to identify and quantify this compound-related impurities in stability studies?
- High-performance liquid chromatography with ultraviolet detection (HPLC-UV) and time-of-flight mass spectrometry (TOF-MS) for impurity separation and structural elucidation .
- Forced degradation studies (e.g., oxidative, thermal stress) to detect degradation products like 4-hydroxy-7-chloro-quinoline .
- In silico toxicity prediction tools (Toxtree®, Derek®) to assess impurity risk profiles .
Advanced Research Questions
Q. How can semimechanistic PK/PD models improve the understanding of this compound’s antimalarial efficacy?
- Develop models integrating parasite growth dynamics (e.g., Emax, EC50) with this compound’s delayed elimination to predict recrudescence risks .
- Parameterize parasite clearance rates using in vivo volunteer infection studies, linking drug exposure to delayed parasite reduction ratios (PRRLC) .
- Simulate triple-combination therapies by coupling this compound’s PK with rapid-acting partner drugs .
Q. What genomic markers are associated with this compound resistance, and how can they be validated experimentally?
- Identify candidate loci via genome-wide association studies (GWAS) and random forest analysis (e.g., SNPs on chromosomes 7, 8, 9, 10, 11, 14 linked to IC90 variability) .
- Validate copy number variations (CNVs) on Plasmodium falciparum chromosome 5 (e.g., 825600–888300 regions) using comparative genomic hybridization in drug-pressured parasites .
- Conduct transgene expression assays to confirm roles of pfcrt mutations or pfmdr1 amplifications in resistance phenotypes .
Q. How can dose optimization strategies mitigate under-exposure risks in pediatric populations?
- Use allometric scaling to adjust doses for children <25 kg, ensuring comparable AUC0–28 days and Cmax to adults .
- Account for age-dependent bioavailability changes (e.g., enzyme maturation in children <0.5 years) using covariate-adjusted population models .
- Validate regimens through virtual clinical trials simulating exposure distributions across weight/age strata .
Q. What pitfalls complicate the estimation of this compound’s terminal elimination half-life (t1/2,z)?
- Prolonged sampling (>35 days) is critical to avoid underestimation due to this compound’s multi-compartment disposition (median t1/2,z: 14–33 days) .
- Sensitive assays (LLOQ <1 ng/mL) are required to capture late-phase elimination kinetics .
- Differentiate between true terminal phase and redistribution artifacts using nested models .
Data Contradictions and Resolution
- Capillary vs. Venous Sampling Discrepancies : While capillary concentrations are higher, simultaneous modeling harmonizes data but requires mechanistic studies to explain matrix-dependent differences .
- Resistance Mechanisms : Conflicting evidence on pfmdr1 vs. chromosome 5 CNVs necessitates functional validation to resolve genetic drivers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
